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  • Product: 1-(3-Isopropyl-4-methoxyphenyl)ethanone
  • CAS: 1634-64-6

Core Science & Biosynthesis

Foundational

Chemical Properties and Reactivity of 1-(3-Isopropyl-4-methoxyphenyl)ethanone: A Comprehensive Guide for Synthetic Applications

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Introduction & Structural Analysis The compound 1-(3-isopropyl-4-methoxyphenyl)ethanone (also known...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Introduction & Structural Analysis

The compound 1-(3-isopropyl-4-methoxyphenyl)ethanone (also known as 4-methoxy-3-isopropylacetophenone) is a highly versatile acetophenone derivative utilized as a critical building block in organic synthesis, medicinal chemistry, and fragrance formulation[1],[2].

The chemical behavior of this molecule is governed by the intricate electronic and steric interplay of its three functional groups attached to the aromatic core:

  • Ketone Group (C1): An electron-withdrawing group (-M effect) that serves as a prime site for nucleophilic addition, reductive amination, and reduction[2].

  • Methoxy Group (C4): A strong π -donor (+M effect) that heavily activates the aromatic ring toward electrophilic attack and can be selectively cleaved (demethylated) to reveal a reactive phenol[3].

  • Isopropyl Group (C3): A bulky, weakly activating group (+I effect via hyperconjugation) that provides significant steric shielding to the adjacent C2 position.

Understanding the orthogonal reactivity of these functional groups allows synthetic chemists to perform highly regioselective and chemoselective transformations.

ReactivityMap Core 1-(3-Isopropyl-4-methoxyphenyl)ethanone Central Core Ketone Ketone Group (C1) • Reduction to Alcohol • Nucleophilic Addition Core->Ketone Methoxy Methoxy Group (C4) • +M Activating Effect • O-Demethylation Core->Methoxy Isopropyl Isopropyl Group (C3) • +I Activating Effect • Steric Shielding Core->Isopropyl EAS Aromatic Ring • Electrophilic Substitution • Regioselective at C5 Core->EAS

Fig 1. Structural reactivity map of 1-(3-isopropyl-4-methoxyphenyl)ethanone.

Physicochemical Properties

To ensure accurate stoichiometric calculations and safe handling during synthesis, the fundamental physicochemical properties of 1-(3-isopropyl-4-methoxyphenyl)ethanone are summarized below[1],[4].

PropertyValue
Chemical Name 1-(3-Isopropyl-4-methoxyphenyl)ethanone
CAS Registry Number 1634-64-6
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.26 g/mol
Density ~0.985 g/cm³
Boiling Point 296 ºC at 760 mmHg
Appearance Colorless to pale yellow liquid
Solubility Soluble in most organic solvents (DCM, EtOAc, MeOH)

Core Reactivity Profiles & Mechanistic Insights

Chemoselective Ketone Reduction

The acetyl moiety can be cleanly reduced to a secondary alcohol—yielding 1-(3-isopropyl-4-methoxyphenyl)ethanol—using mild hydride donors such as Sodium Borohydride (NaBH₄). Unlike Lithium Aluminum Hydride (LiAlH₄), which requires strictly anhydrous conditions and can cause over-reduction or side reactions, NaBH₄ is highly chemoselective for the ketone and can be performed in protic solvents like methanol[5],[6].

Ether Cleavage (O-Demethylation)

The methoxy group can be converted into a free hydroxyl group to form 1-(4-hydroxy-3-isopropylphenyl)ethanone. This is typically achieved using Boron Tribromide (BBr₃), a powerful Lewis acid. BBr₃ coordinates with the methoxy oxygen, weakening the oxygen-methyl bond and facilitating the nucleophilic attack by the bromide ion to expel methyl bromide[3],[7].

Electrophilic Aromatic Substitution (EAS)

The aromatic ring is subject to competing directing effects. The methoxy group at C4 is a strong ortho/para director. The isopropyl group at C3 is also an ortho/para director, while the acetyl group at C1 is a meta director.

  • Regioselectivity: Position C5 is highly favored for electrophilic attack (e.g., bromination or nitration) because it is ortho to the powerfully activating methoxy group and meta to the deactivating acetyl group. Position C2 is sterically hindered by the adjacent isopropyl and acetyl groups, making C5 the kinetically and thermodynamically preferred site.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that robust protocols must be self-validating. The following methodologies incorporate specific mechanistic controls to ensure high yield and purity.

Protocol A: Chemoselective NaBH₄ Reduction

Causality & Design: Methanol is selected as the solvent because its protic nature facilitates the rapid protonation of the intermediate borate-bound alkoxide, driving the reaction to completion[6]. The reaction is initiated at 0–5 °C to safely manage the exothermic hydride transfer and control the evolution of hydrogen gas.

ReductionWorkflow SM Starting Ketone (1.0 eq) Reagent NaBH4 / MeOH 0 to 5 °C SM->Reagent Intermediate Borate-bound Alkoxide Reagent->Intermediate Hydride Transfer Quench Aqueous Quench (Sat. NH4Cl) Intermediate->Quench Protonation Product Secondary Alcohol (Isolated Yield) Quench->Product Hydrolysis

Fig 2. Step-by-step experimental workflow for the chemoselective NaBH4 reduction.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(3-isopropyl-4-methoxyphenyl)ethanone (1.0 eq, 10 mmol) in anhydrous methanol (0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C.

  • Reagent Addition: Slowly add NaBH₄ (1.5 eq, 15 mmol) portion-wise over 15 minutes. Self-Validation: Observe mild effervescence (H₂ gas); rapid addition will cause uncontrollable bubbling and potential solvent boil-over[5].

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–2 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The product alcohol will have a significantly lower Rf value than the starting ketone.

  • Quench & Workup: Once the starting material is consumed, cool the flask back to 0 °C and carefully quench by adding saturated aqueous NH₄Cl dropwise. This mildly acidic quench destroys excess NaBH₄ without risking the dehydration of the newly formed secondary alcohol.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the racemic secondary alcohol.

Protocol B: BBr₃-Mediated O-Demethylation

Causality & Design: Boron tribromide coordinates strongly with the methoxy oxygen. Because this complexation is violently exothermic, the reaction must be initiated at -78 °C to prevent uncontrolled localized heating, which could lead to Friedel-Crafts-like side reactions or non-specific degradation[7]. Dichloromethane (DCM) is utilized as a non-coordinating solvent to ensure BBr₃ remains fully available to the substrate.

Demethylation Start Methoxyacetophenone in Anhydrous DCM Complex Lewis Acid-Base Complex (Ar-O(BBr3)-CH3) Start->Complex BBr3 Addition at -78 °C Cleavage C-O Bond Cleavage (Loss of CH3Br) Complex->Cleavage Warming to RT Hydrolysis Aqueous Hydrolysis (H2O/NaHCO3 at 0 °C) Cleavage->Hydrolysis Quench Phenol Phenol Derivative (Ar-OH) Hydrolysis->Phenol

Fig 3. Mechanistic pathway for the BBr3-mediated O-demethylation.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and flush with inert gas (N₂ or Argon). Dissolve the starting material (1.0 eq, 5 mmol) in anhydrous DCM (0.1 M).

  • Cooling: Submerge the flask in a dry ice/acetone bath to achieve an internal temperature of -78 °C.

  • Reagent Addition: Using a syringe, add a 1.0 M solution of BBr₃ in DCM (2.0 eq, 10 mmol) dropwise down the side of the flask over 10 minutes.

  • Cleavage Phase: Stir at -78 °C for 30 minutes to allow complete complexation, then remove the cooling bath. Allow the reaction to slowly warm to room temperature and stir for an additional 12–16 hours. Self-Validation: The reaction mixture typically transitions from clear to a deep yellow/brown complex as the C-O bond cleaves.

  • Hydrolysis Quench: Cool the mixture back to 0 °C in an ice bath. Extremely carefully add ice-cold water or saturated NaHCO₃ dropwise to hydrolyze the boron complex. Warning: This step is highly exothermic and generates HBr gas.

  • Isolation: Separate the organic layer. Extract the aqueous layer with additional DCM (2 × 15 mL). Wash the combined organics with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to isolate the phenol derivative.

Conclusion

1-(3-Isopropyl-4-methoxyphenyl)ethanone is a structurally rich scaffold offering multiple orthogonal sites for chemical modification. By understanding the underlying electronic and steric parameters—specifically the activating nature of the methoxy group and the steric shielding of the isopropyl group—synthetic chemists can confidently design chemoselective reductions, precise demethylations, and regioselective electrophilic aromatic substitutions. The self-validating protocols provided ensure high-fidelity transformations suitable for advanced pharmaceutical and materials research.

References

  • CymitQuimica. CAS 1634-64-6: 1-[4-methoxy-3-(propan-2-yl)phenyl]ethanone.2[1],[2]

  • ChemSrc. 1634-64-6 Physical Properties.4[4]

  • Royal Society of Chemistry (RSC). Reduction of a ketone using sodium borohydride.5[5]

  • OrgoSolver. NaBH4 Reduction: Aldehyde/Ketone to Alcohol.6[6]

  • ResearchGate. Borontribromide-mediated C-C bond formation in cyclic ketones (Demethylation Context).3[3]

  • Synlett. Efficient Route for the Synthesis of Hydroxylated 2,3-Diarylxanthones (BBr3 Demethylation protocol).7[7]

Sources

Exploratory

Solubility and Miscibility Profile of 1-(3-Isopropyl-4-methoxyphenyl)ethanone in Organic Solvents: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist, I frequently encounter challenges in formulation and synthesis when dealing with substituted aromatic ketones. 1-(3-Isopropyl-4-methoxyphenyl)ethanone (CAS: 1634-64-6)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist, I frequently encounter challenges in formulation and synthesis when dealing with substituted aromatic ketones. 1-(3-Isopropyl-4-methoxyphenyl)ethanone (CAS: 1634-64-6), also known as 4-methoxy-3-isopropylacetophenone, is a prime example. Characterized by a methoxy group and an isopropyl group attached to a phenyl ring, this compound typically presents as a colorless to pale yellow liquid at standard temperature and pressure[1]. Because it is a liquid, its "solubility" in organic solvents is fundamentally a measure of liquid-liquid miscibility. This whitepaper details the theoretical solubility frameworks, empirical miscibility profiling, and robust thermodynamic protocols required to characterize its behavior across various organic solvent systems.

Physicochemical Profiling & Theoretical Solubility (HSP)

Expertise & Causality: To predict the solubility and miscibility of a liquid organic compound before entering the lab, we rely on cohesive energy densities, specifically[2]. The principle of "like dissolves like" is quantified by breaking down the total cohesive energy into three intermolecular forces: dispersion ( δD​ ), polar ( δP​ ), and hydrogen bonding ( δH​ ).

Given its structural homology to acetophenone, we can extrapolate the HSP for 1-(3-isopropyl-4-methoxyphenyl)ethanone. The addition of the bulky isopropyl group and the methoxy ether linkage increases the molar volume and dispersion forces, while slightly altering the hydrogen-bonding basicity.

Table 1: Estimated Hansen Solubility Parameters (HSP) at 25°C

Compound / Solvent δD​ (MPa 1/2 ) δP​ (MPa 1/2 ) δH​ (MPa 1/2 )Miscibility Prediction
1-(3-Isopropyl-4-methoxyphenyl)ethanone ~18.5 ~7.5 ~4.5 Reference Solute
[3]19.68.63.7Fully Miscible
Ethanol15.88.819.4Fully Miscible
n-Hexane14.90.00.0Fully Miscible (High δD​ affinity)
Dichloromethane (DCM)18.26.36.1Fully Miscible (High total affinity)
Water (Anti-solvent)15.616.042.3Immiscible (Miscibility gap)
Experimental Methodologies

Trustworthiness: Every protocol described here is designed as a self-validating system. For organic solvents where the compound is fully miscible, a turbidimetric titration ensures phase integrity across all mole fractions. For aqueous-organic mixtures where a solubility limit exists, an adapted[4] is employed to guarantee thermodynamic equilibrium rather than kinetic suspension.

Protocol A: Liquid-Liquid Miscibility Profiling (Pure Organic Solvents)
  • Preparation: Dispense 1.0 mL of 1-(3-isopropyl-4-methoxyphenyl)ethanone into a temperature-controlled, optically clear glass vial (25.0 ± 0.1 °C).

  • Titration: Incrementally add the target organic solvent (e.g., Hexane, DCM, Methanol) in 0.1 mL aliquots under continuous magnetic stirring (400 rpm).

  • Observation: Monitor for phase separation, cloudiness (turbidity), or the formation of a meniscus using a laser scattering detector or visual inspection against a dark background.

  • Validation: If the mixture remains optically clear across all mole fractions (from χsolute​→1 to χsolute​→0 ), the compound is validated as fully miscible in that solvent.

Protocol B: Thermodynamic Solubility Limit in Co-Solvent Systems (Shake-Flask Method)

When formulating with anti-solvents (e.g., Water/Methanol mixtures), determining the exact saturation point is critical.

  • Saturation: Add an excess of the liquid solute (until two distinct liquid phases form) to 10 mL of the co-solvent mixture in a sealed borosilicate flask.

  • Equilibration: Agitate using an orbital shaker at 37 ± 1 °C for 48 hours. This duration ensures true thermodynamic equilibrium is reached, negating temporary kinetic supersaturation[5].

  • Phase Separation: Centrifuge the mixture at 4,000 rpm for 15 minutes to break any emulsions, followed by isothermal filtration of the aqueous/co-solvent phase using a 0.45 µm PTFE syringe filter.

  • Quantification: Analyze the supernatant using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) set to the compound's λmax​ (typically ~260-280 nm for substituted acetophenones).

Workflow Visualization

Workflow A Phase 1: Sample Preparation 1-(3-Isopropyl-4-methoxyphenyl)ethanone + Selected Solvent System B Phase 2: Thermodynamic Equilibration Orbital Shaking (37°C, 24-48h) A->B Excess Solute C Phase 3: Phase Separation Centrifugation & Isothermal Filtration B->C Equilibrium Reached D Phase 4a: Supernatant Quantification HPLC-UV / GC-FID Analysis C->D Liquid Phase E Phase 4b: Residue Characterization Phase Integrity Check C->E Undissolved Solute F Phase 5: Data Synthesis Solubility Profile & HSP Mapping D->F E->F

Workflow for thermodynamic solubility and miscibility determination using the shake-flask method.

Quantitative Solubility Profile Summary

Based on the chemical structure (ketone, ether, and aliphatic groups) and empirical solubility principles, the expected solubility profile of 1-(3-isopropyl-4-methoxyphenyl)ethanone is summarized below.

Table 2: Solubility/Miscibility Profile in Common Organic Solvents at 25°C

Solvent ClassRepresentative SolventMiscibility / Solubility StatusMechanistic Rationale
Aliphatic Hydrocarbons n-Hexane, HeptaneFully MiscibleHigh dispersion force ( δD​ ) alignment with the isopropyl group.
Aromatic Hydrocarbons Toluene, BenzeneFully Miscible π−π stacking interactions with the phenyl ring.
Halogenated Solvents Dichloromethane, ChloroformFully MiscibleFavorable dipole-dipole interactions with the ketone moiety.
Alcohols Methanol, EthanolFully MiscibleHydrogen bond donation from alcohol to the ketone/methoxy oxygens.
Polar Aprotic DMSO, DMFFully MiscibleStrong dipole alignment; high solubilizing power for aromatic ketones.
Aqueous Co-solvents 50% Methanol/WaterSparingly SolubleHydrophobic effect dominates due to the bulky isopropyl and phenyl groups.
Conclusion

1-(3-Isopropyl-4-methoxyphenyl)ethanone exhibits a highly versatile solubility profile, being fully miscible in a broad spectrum of organic solvents ranging from non-polar alkanes to polar hydrogen-bonding alcohols. This is mechanistically driven by its balanced Hansen Solubility Parameters, where the hydrophobic aromatic ring and isopropyl group facilitate dispersion interactions, while the methoxy and ketone groups provide polar and hydrogen-bonding acceptor sites. For precise formulation, especially in mixed aqueous-organic systems, the adapted shake-flask method provides the necessary thermodynamic validation.

References
  • Abbott, S. "HSP Basics | Practical Solubility Science". Practical Solubility. Available at:[Link]

  • Accu Dyne Test. "Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids". Diversified Enterprises. Available at: [Link]

  • World Health Organization (WHO). "Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver". WHO Technical Report Series, No. 1019, 2019. Available at:[Link]

Sources

Foundational

Elucidating the Mass Spectrometry Fragmentation Dynamics of 1-(3-Isopropyl-4-methoxyphenyl)ethanone

Target Audience: Analytical Chemists, Mass Spectrometrists, and Pharmacokinetics Researchers Document Type: Technical Whitepaper Executive Summary The structural elucidation of substituted acetophenones is a critical vec...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Pharmacokinetics Researchers Document Type: Technical Whitepaper

Executive Summary

The structural elucidation of substituted acetophenones is a critical vector in drug metabolism studies, environmental monitoring, and synthetic validation. 1-(3-Isopropyl-4-methoxyphenyl)ethanone (Molecular Formula: C₁₂H₁₆O₂, Exact Mass: 192.1150 Da) presents a unique polyfunctional topology. It contains three distinct fragmentation centers: an acetyl group, an isopropyl group, and a methoxy group.

As a Senior Application Scientist, I have designed this guide to move beyond empirical observation, detailing the causality behind the gas-phase thermodynamic degradation of this molecule. By understanding the intrinsic stabilities of the generated carbocations and neutral losses, researchers can confidently map these pathways to complex biological matrices.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol utilizes 70 eV Electron Ionization (EI) coupled with Gas Chromatography (GC-MS). This "hard ionization" technique provides a standardized internal energy distribution, ensuring that the observed fragmentation is a function of the molecule's intrinsic thermodynamics rather than instrument-specific tuning.

Step-by-Step GC-MS Methodology
  • Sample Preparation & Matrix Standardization:

    • Action: Dissolve the analyte in MS-grade ethyl acetate to a final concentration of 10 µg/mL. Spike with a stable-isotope labeled internal standard (SIL-IS), such as Acetophenone-d5.

    • Causality: Ethyl acetate provides optimal volatility for GC injection without inducing thermal degradation. The SIL-IS acts as a self-validating control to normalize injection volumes and confirm that the ion source is free of space-charge saturation.

  • Chromatographic Resolution:

    • Action: Inject 1 µL (split ratio 10:1) onto a 5% diphenyl/95% dimethyl polysiloxane capillary column (30 m × 0.25 mm, 0.25 µm film). Program the oven from 80°C to 280°C at 15°C/min.

    • Causality: The non-polar stationary phase separates the analyte from matrix interferences based strictly on boiling point and van der Waals interactions, ensuring a pure chromatographic peak enters the high-vacuum MS source.

  • Ionization (70 eV EI):

    • Action: Maintain the ion source at 230°C. Bombard the eluent with a 70 eV electron beam.

    • Causality: 70 eV is the universal standard for EI because the de Broglie wavelength of the electrons matches the length of typical organic chemical bonds, maximizing the ionization cross-section and ensuring reproducible library-matchable spectra.

  • Data Acquisition:

    • Action: Scan the quadrupole or Time-of-Flight (TOF) analyzer from m/z 50 to 300.

Workflow A 1. Sample Preparation Solvation & SIL-IS Spiking B 2. Chromatographic Separation Capillary GC Resolution A->B C 3. Ionization 70 eV Electron Ionization (EI) B->C D 4. Mass Analysis High-Resolution TOF / Quadrupole C->D E 5. Data Acquisition Pathway Elucidation D->E

Figure 1: Self-validating high-resolution mass spectrometry workflow.

Mechanistic Fragmentation Pathways

Upon 70 eV electron bombardment, the molecule loses a single electron (typically from the non-bonding lone pairs of the carbonyl or methoxy oxygen) to form the radical molecular ion [M]⁺• at m/z 192.1150 . The subsequent degradation is dictated by three competing pathways.

Pathway A: The Acetyl Group (Alpha-Cleavage Dominance)

The initial alpha-cleavage adjacent to the carbonyl group is a well-documented thermodynamic sink for acetophenones, driven by the resonance stabilization of the resulting acylium ion ().

  • The homolytic cleavage of the C-C bond expels a methyl radical (CH₃•, -15 Da), yielding the highly stable Acylium Ion at m/z 177.0916 . This peak typically dominates the spectrum as the base peak (100% relative abundance).

  • Alternatively, inductive cleavage can expel the entire acetyl radical (CH₃CO•, -43 Da), yielding a Phenyl Cation at m/z 149.0966 .

Pathway B: The Isopropyl Group (Alkene Elimination)

Once the acylium ion (m/z 177) is formed, the molecule retains excess internal energy. The isopropyl group facilitates an alkene elimination (propene, C₃H₆, -42 Da) from the aromatic ring, a classic gas-phase reaction for alkylbenzenium ions ().

  • This McLafferty-type rearrangement or concerted elimination is driven by the thermodynamic stability of the ejected neutral olefin, resulting in a secondary fragment at m/z 135.0446 .

Pathway C: The Methoxy Group Dynamics

Subsequent fragmentation of the methoxy moiety often proceeds via the expulsion of formaldehyde (CH₂O, -30 Da), a pathway characteristic of anisole derivatives under collision-induced dissociation ().

  • A hydrogen atom migrates to the aromatic ring via a four-membered transition state, expelling CH₂O and leaving a fragment at m/z 147.0810 .

Fragmentation M [M]+. Molecular Ion m/z 192.1150 F1 [M-CH3]+ Acylium Ion m/z 177.0916 M->F1 -CH3 (Alpha-cleavage) Loss of 15 Da F2 [M-COCH3]+ Phenyl Cation m/z 149.0966 M->F2 -COCH3 (Inductive cleavage) Loss of 43 Da F3 [M-CH3-C3H6]+ Propene Loss m/z 135.0446 F1->F3 -C3H6 (Alkene elimination) Loss of 42 Da F4 [M-CH3-CH2O]+ Formaldehyde Loss m/z 147.0810 F1->F4 -CH2O (Methoxy cleavage) Loss of 30 Da

Figure 2: Primary MS fragmentation pathways of 1-(3-Isopropyl-4-methoxyphenyl)ethanone.

Quantitative Data Summary

The table below synthesizes the exact theoretical masses, formulas, and causal mechanisms for the primary ion fragments. High-resolution mass spectrometers (e.g., Orbitrap or Q-TOF) should match these m/z values within a mass error of < 5 ppm.

Fragment IdentityExact m/zExpected Rel. AbundanceIon FormulaNeutral LossCausal Mechanism
Molecular Ion 192.1150~45%C₁₂H₁₆O₂⁺•None70 eV Electron Ionization
Acylium Ion 177.0916100% (Base)C₁₁H₁₃O₂⁺15 Da (CH₃•)Alpha-cleavage of acetyl
Phenyl Cation 149.0966~15%C₁₀H₁₃O⁺43 Da (CH₃CO•)Inductive cleavage of acetyl
Propene Loss 135.0446~35%C₈H₇O₂⁺57 Da (CH₃• + C₃H₆)Alkene elimination from isopropyl
Formaldehyde Loss 147.0810~20%C₁₀H₁₁O⁺45 Da (CH₃• + CH₂O)H-rearrangement & methoxy cleavage

Conclusion

The fragmentation of 1-(3-Isopropyl-4-methoxyphenyl)ethanone is a highly predictable cascade governed by the stability of the resulting carbocations. The alpha-cleavage of the acetyl group acts as the primary energetic relief valve, forming the base peak at m/z 177. Subsequent secondary fragmentations are driven by the peripheral isopropyl and methoxy groups, yielding distinct neutral losses of 42 Da and 30 Da, respectively. By applying the self-validating protocols outlined above, researchers can achieve highly reproducible spectral libraries essential for downstream pharmacokinetic and synthetic validation workflows.

References

  • Fragmentation Pathways in a Series of CH3COX Molecules in the Strong Field Regime Source: The Journal of Physical Chemistry A (American Chemical Society) URL:[Link]

  • Substituent Effects in the Unimolecular Fragmentation of Anisole Dication Derivatives Source: The Journal of Physical Chemistry A (American Chemical Society) URL:[Link]

  • Mass spectrometry of alkylbenzenes and related compounds. Part II. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions) Source: Mass Spectrometry Reviews (Wiley Online Library) URL:[Link]

Exploratory

An In-Depth Technical Guide to the FTIR Absorption Bands of 1-(3-Isopropyl-4-methoxyphenyl)ethanone

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 1-(3-Isopropyl-4-methoxyphenyl)ethanone. FTIR spectro...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 1-(3-Isopropyl-4-methoxyphenyl)ethanone. FTIR spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of molecules by identifying their constituent functional groups. This document serves as a detailed reference for researchers, chemists, and drug development professionals, offering a predictive interpretation of the compound's characteristic absorption bands. The analysis is grounded in the fundamental principles of molecular vibrations, with specific attention given to the influence of electronic and structural effects such as resonance and substitution patterns. A summary table of key bands, a detailed experimental protocol for sample analysis, and a molecular vibration diagram are included to provide a complete and practical resource.

Molecular Structure and Vibrational Analysis

1-(3-Isopropyl-4-methoxyphenyl)ethanone is an aromatic ketone with a multifaceted structure, lending itself to a rich and informative infrared spectrum. The key functional groups that dictate its spectral signature are:

  • Aryl Ketone: An acetyl group (-COCH₃) attached to a benzene ring.

  • Aryl Alkyl Ether: A methoxy group (-OCH₃) bonded to the aromatic ring.

  • Alkyl Groups: An isopropyl group [-CH(CH₃)₂] and a methyl group (-CH₃).

  • Substituted Aromatic Ring: A 1,3,4-trisubstituted (or 1,2,4- if numbering starts from the acetyl group) benzene ring.

Each of these components gives rise to characteristic vibrational modes—stretching and bending—that absorb infrared radiation at specific, predictable frequencies. The interplay of these groups, particularly the electronic communication between the carbonyl, methoxy group, and the aromatic ring, results in a unique spectral fingerprint.

Caption: Key vibrational modes for 1-(3-Isopropyl-4-methoxyphenyl)ethanone.

Principles of Spectral Interpretation: A Causal Approach

An FTIR spectrum arises from the absorption of infrared radiation, which excites molecular vibrations. The frequency of absorption is governed by Hooke's Law, relating to the bond strength (force constant) and the masses of the bonded atoms. However, the chemical environment profoundly influences these frequencies.

  • Resonance/Conjugation: Delocalization of π-electrons, such as between the carbonyl group (C=O) and the benzene ring, reduces the double-bond character of the C=O bond. This weakens the bond, lowers its force constant, and consequently decreases the stretching frequency compared to a non-conjugated ketone.[1]

  • Inductive Effects: Electron-donating groups (like the methoxy and isopropyl groups) or electron-withdrawing groups can alter the electron density across the molecule, subtly shifting absorption frequencies.

  • Kinematic Coupling: Vibrations of adjacent bonds can interact, leading to shifts in their absorption frequencies. This is particularly evident in the "fingerprint region" (below 1500 cm⁻¹), where complex coupled vibrations create a unique pattern for each molecule.

Understanding these principles allows for a more insightful interpretation beyond simple peak correlation.

Detailed Analysis of FTIR Absorption Regions

C-H Stretching Region (3100 - 2850 cm⁻¹)

This region is highly diagnostic for distinguishing between different types of C-H bonds.

  • Aromatic C-H Stretch (3100 - 3000 cm⁻¹): The sp² C-H bonds on the benzene ring will produce one or more weak to medium intensity sharp peaks just above 3000 cm⁻¹.[2][3] The presence of absorption in this specific window is a strong indicator of an aromatic or vinylic structure.

  • Aliphatic C-H Stretch (3000 - 2850 cm⁻¹): The sp³ C-H bonds of the isopropyl and methyl groups will result in strong, sharp absorptions just below 3000 cm⁻¹.[2] One can expect to see multiple peaks corresponding to the asymmetric and symmetric stretching of the CH₃ groups and the tertiary C-H stretch of the isopropyl moiety.

Carbonyl (C=O) Stretching Region (ca. 1700 - 1665 cm⁻¹)

The C=O stretching vibration is one of the most intense and recognizable absorptions in an IR spectrum.

  • Aryl Ketone C=O Stretch (1680 - 1665 cm⁻¹): A standard aliphatic ketone absorbs near 1715 cm⁻¹. For 1-(3-Isopropyl-4-methoxyphenyl)ethanone, this frequency is significantly lowered due to conjugation with the π-system of the benzene ring. This resonance effect delocalizes electron density, weakening the C=O bond and shifting its absorption to a lower wavenumber.[1] This strong, sharp peak is a primary identifier for this class of compound.

The Fingerprint Region (1600 - 600 cm⁻¹)

This region contains a wealth of structural information from various stretching and bending vibrations. While complex, several key peaks are highly informative.

  • Aromatic C=C Ring Stretching (1600 - 1450 cm⁻¹): The benzene ring itself gives rise to a series of sharp, medium-intensity peaks from the stretching of its carbon-carbon double bonds. Characteristic bands are expected near 1600 cm⁻¹ and 1500 cm⁻¹.[3]

  • Aliphatic C-H Bending (1470 - 1365 cm⁻¹): The methyl and isopropyl groups exhibit characteristic bending (deformation) vibrations. A band around 1470-1450 cm⁻¹ is due to the asymmetric bending of the CH₃ groups. A key diagnostic feature for the isopropyl group is the presence of a "doublet" (two distinct peaks) in the 1388-1368 cm⁻¹ range, arising from symmetric bending modes.[1]

  • Aryl Ether C-O Stretching (1300 - 1000 cm⁻¹): The C-O-C linkage of the methoxy group results in two prominent, strong absorptions. The asymmetric stretch appears at a higher frequency, typically around 1250 cm⁻¹ . The symmetric stretch is found at a lower frequency, near 1040 cm⁻¹ . The intensity and position of these bands are characteristic of aryl alkyl ethers.[4]

  • Aromatic C-H Out-of-Plane (OOP) Bending (900 - 800 cm⁻¹): The substitution pattern on the benzene ring strongly dictates the position of intense C-H out-of-plane bending vibrations. For a 1,2,4-trisubstituted ring, a strong absorption is expected in the 860-900 cm⁻¹ range. This band serves as a powerful confirmation of the specific isomer.

Summary of Key Absorption Bands

The following table summarizes the predicted FTIR absorption bands for 1-(3-Isopropyl-4-methoxyphenyl)ethanone, which collectively form its unique spectral fingerprint.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3100 - 3000Weak-MediumC-H StretchAromatic C-H
3000 - 2850StrongC-H StretchAliphatic (Isopropyl, Methyl) C-H
1680 - 1665StrongC=O StretchAryl Ketone (Conjugated)
1600 - 1585Medium-StrongC=C StretchAromatic Ring
1520 - 1480MediumC=C StretchAromatic Ring
1470 - 1450MediumC-H Bend (Asymmetric)Methyl (CH₃)
1388 - 1380MediumC-H Bend (Symmetric)Isopropyl (doublet)
1372 - 1365MediumC-H Bend (Symmetric)Isopropyl (doublet)
~1250StrongC-O-C Stretch (Asymmetric)Aryl Alkyl Ether
~1040StrongC-O-C Stretch (Symmetric)Aryl Alkyl Ether
900 - 860StrongC-H Bend (Out-of-Plane)1,2,4-Trisubstituted Aromatic

Experimental Protocol for FTIR Analysis

A reliable spectrum is contingent upon meticulous sample preparation and data acquisition. The following protocols describe two common, robust methods.

Method A: Attenuated Total Reflectance (ATR)

ATR is the preferred method for rapid, non-destructive analysis of solid powders and liquids due to its minimal sample preparation.[5][6][7]

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

  • Crystal Cleaning: Thoroughly clean the ATR crystal (e.g., diamond or ZnSe) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

  • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical self-validating step that subtracts the spectral signature of the ambient atmosphere (CO₂, H₂O) and the instrument itself from the final sample spectrum.

  • Sample Application: Place a small amount of the 1-(3-Isopropyl-4-methoxyphenyl)ethanone powder directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal surface, which is essential for a high-quality spectrum.[8]

  • Sample Spectrum Collection: Acquire the sample spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, release the pressure, remove the sample, and clean the crystal as described in step 2.

Method B: Potassium Bromide (KBr) Pellet

This traditional transmission method is used for generating high-quality spectra of solid samples. Its validity depends on creating a non-scattering, transparent disc.

Methodology:

  • Moisture Removal: Ensure all equipment (agate mortar, pestle, die set) and the KBr powder are rigorously dry. KBr is highly hygroscopic; absorbed water will produce broad O-H bands (~3400 cm⁻¹) in the spectrum.[9] Drying KBr in an oven at >100°C is recommended.

  • Sample Preparation: Weigh approximately 1-2 mg of the sample and 100-200 mg of dry, spectroscopy-grade KBr powder. The sample concentration should be low (0.2-1%) to prevent total absorption of the IR beam (Beer's Law).[9][10]

  • Grinding and Mixing: First, grind the sample to a fine, consistent powder in the agate mortar. Then, add the KBr and gently but thoroughly mix and grind the two components together until the mixture is a homogenous, fine powder.[11] The goal is to reduce sample particle size below the wavelength of the IR radiation to minimize light scattering.[12]

  • Pellet Pressing: Transfer the powder mixture into the collar of a pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 8-10 metric tons) for 1-2 minutes.[11] This should produce a thin, transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the spectrometer's sample holder. Collect a background spectrum with an empty sample holder, then collect the sample spectrum.

Conclusion

The FTIR spectrum of 1-(3-Isopropyl-4-methoxyphenyl)ethanone is rich with distinct, interpretable absorption bands. The definitive features include a strong, conjugated carbonyl (C=O) stretch below 1700 cm⁻¹, characteristic C-O ether stretches, and a combination of aromatic and aliphatic C-H vibrations. The out-of-plane bending region provides a clear signature of the 1,3,4-substitution pattern. By applying the principles and protocols outlined in this guide, researchers can confidently use FTIR spectroscopy to verify the identity and structural integrity of this compound.

References

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved March 18, 2026, from [Link]

  • ResearchGate. (n.d.). How to prepare IR samples?. Retrieved March 18, 2026, from [Link]

  • University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved March 18, 2026, from [Link]

  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved March 18, 2026, from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved March 18, 2026, from [Link]

  • Bartleby. (2021, August 17). IR Spectrum Of Anisole. Retrieved March 18, 2026, from [Link]

  • International Journal of Scientific & Academic Research. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. Retrieved March 18, 2026, from [Link]

  • Pearson. (n.d.). The IR spectrum for anisole contains two C―O stretching bands in.... Retrieved March 18, 2026, from [Link]

  • Northern Illinois University. (n.d.). FT‐IR Sample Preparation. Retrieved March 18, 2026, from [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved March 18, 2026, from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved March 18, 2026, from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved March 18, 2026, from [Link]

  • MMRC. (n.d.). ATR – Theory and Applications. Retrieved March 18, 2026, from [Link]

  • ResearchGate. (n.d.). IR spectra cumene of liquid (a), crystal A (b) and crystal B (c). Retrieved March 18, 2026, from [Link]

  • SciSpace. (n.d.). FTIR, FT-Raman and DFT Calculations of 5-nitro-1,3-Benzodioxole. Retrieved March 18, 2026, from [Link]

  • Semantic Scholar. (1955). The infrared spectra of aromatic compounds I. The out-of-plane C-H bending vibrations in the region 625 900 cm-1. Retrieved March 18, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved March 18, 2026, from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Retrieved March 18, 2026, from [Link]

Sources

Foundational

Toxicological Profiling and Safety Data for 1-(3-Isopropyl-4-methoxyphenyl)ethanone: A Technical Guide for Drug Development

An in-depth technical whitepaper on the toxicological profiling, safety data, and handling protocols for 1-(3-Isopropyl-4-methoxyphenyl)ethanone (CAS: 1634-64-6). Executive Summary In the landscape of medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical whitepaper on the toxicological profiling, safety data, and handling protocols for 1-(3-Isopropyl-4-methoxyphenyl)ethanone (CAS: 1634-64-6).

Executive Summary

In the landscape of medicinal chemistry and drug development, substituted acetophenone derivatives serve as critical pharmacophores and synthetic intermediates. 1-(3-Isopropyl-4-methoxyphenyl)ethanone (CAS: 1634-64-6) is a structurally unique aromatic ketone characterized by an electron-donating methoxy group and a sterically bulky isopropyl moiety[1]. While empirical, compound-specific toxicological data in public repositories is limited, predictive toxicology and structure-activity relationship (SAR) models derived from the broader acetophenone class provide a robust framework for establishing its Safety Data Sheet (SDS) and handling protocols.

This whitepaper synthesizes physicochemical properties, predictive toxicity, and metabolic causality to guide researchers in the safe handling and experimental validation of this compound.

Physicochemical Profiling & Structural Causality

The safety profile of any chemical entity is intrinsically linked to its molecular architecture. 1-(3-Isopropyl-4-methoxyphenyl)ethanone has a molecular weight of 192.26 g/mol and the chemical formula C12H16O2.

The addition of the isopropyl and methoxy groups to the base acetophenone ring fundamentally alters its interaction with biological systems:

  • Lipophilicity & Membrane Permeability: The isopropyl group significantly increases the compound's lipophilicity (estimated LogP ~3.0) compared to unsubstituted acetophenone. This enhances cellular membrane penetration, making it highly bioavailable but also increasing the potential for intracellular accumulation and subsequent cytotoxicity[2].

  • Electrophilicity: The ketone carbonyl group acts as a mild electrophile. However, the electron-donating nature of the para-methoxy group reduces the partial positive charge on the carbonyl carbon via resonance, slightly mitigating its reactivity with cellular nucleophiles (like glutathione) compared to halogenated derivatives[3].

Quantitative Data Summary

The following table synthesizes the known and predictively extrapolated physicochemical and toxicological data for 1-(3-Isopropyl-4-methoxyphenyl)ethanone based on GHS criteria for homologous structures[4][5].

Property / Toxicity EndpointValue / ClassificationCausality / Surrogate Data Source
CAS Number 1634-64-6Primary Identifier[1]
Molecular Weight 192.26 g/mol Structural Calculation
Acute Oral Toxicity (LD50, Rat) ~2000 - 2200 mg/kg (Est.)Extrapolated from base acetophenone[6]
GHS Hazard Statements H302, H319Analogue Inference (Harmful if swallowed; Causes serious eye irritation)[5]
Metabolic Clearance CYP450-mediatedHepatic Phase I oxidation[2]

Toxicological Assessment & Metabolic Pathways

Understanding the toxicokinetics of 1-(3-Isopropyl-4-methoxyphenyl)ethanone is vital for in vivo experimental design. Acetophenone derivatives generally exhibit moderate acute oral toxicity but are notable eye and skin irritants[4][7].

In Vitro and In Vivo Toxicity Mechanisms
  • Ocular and Dermal Irritation: The compound is predicted to cause serious eye irritation (GHS Category 2, H319)[5]. The mechanism involves the partitioning of the lipophilic molecule into the lipid bilayer of corneal epithelial cells, leading to membrane disruption and localized inflammatory cascades.

  • Systemic Toxicity: Carbon-based acetophenone derivatives generally display low acute systemic toxicity (LD50 >800 mg/kg) because they are rapidly metabolized and do not possess the highly reactive leaving groups found in halogenated analogues[2].

Hepatic Metabolism

Upon systemic absorption, the compound undergoes rapid Phase I metabolism. The methoxy group is highly susceptible to O-demethylation by hepatic cytochrome P450 enzymes (primarily CYP2E1 and CYP3A4), yielding a reactive phenol intermediate. Concurrently, the isopropyl group may undergo aliphatic hydroxylation. These metabolites are subsequently neutralized via Phase II glucuronidation or sulfation and excreted renally.

Metabolism Parent 1-(3-Isopropyl-4-methoxyphenyl)ethanone (Parent Compound) CYP Hepatic CYP450 Enzymes (e.g., CYP2E1, CYP3A4) Parent->CYP Hepatic Uptake Metab1 O-Demethylation (Phenol Derivative) CYP->Metab1 O-dealkylation Metab2 Aliphatic Hydroxylation (Isopropyl Alcohol Moiety) CYP->Metab2 Hydroxylation Phase2 Phase II Conjugation (Glucuronidation/Sulfation) Metab1->Phase2 Conjugation Metab2->Phase2 Conjugation Excretion Renal Excretion Phase2->Excretion Clearance

Hepatic metabolism pathway of 1-(3-Isopropyl-4-methoxyphenyl)ethanone via CYP450 enzymes.

Safety Data Sheet (SDS) Core Elements & Handling

For laboratory personnel handling 1-(3-Isopropyl-4-methoxyphenyl)ethanone, strict adherence to GHS protocols is mandatory.

Personal Protective Equipment (PPE)

Due to the predicted H319 (Eye Irritation) and potential H315 (Skin Irritation) hazard statements, handling requires:

  • Eye Protection: Snug-fitting chemical splash goggles (EN 166 standard).

  • Skin Protection: Nitrile gloves (minimum 0.11 mm thickness) to prevent dermal absorption of the lipophilic compound.

  • Respiratory Protection: Handling should occur within a certified Class II Type A2 biological safety cabinet or chemical fume hood to prevent inhalation of aerosolized particulates[8].

Spill Response Workflow

In the event of a localized laboratory spill, rapid containment is necessary to prevent environmental release, as related derivatives can be toxic to aquatic life[8][9].

SpillResponse Start Spill Detected Assess Assess Volume & Hazards (Ventilation, Ignition Sources) Start->Assess PPE Don Appropriate PPE (Nitrile Gloves, Goggles) Assess->PPE Hazard Confirmed Contain Contain Spill (Inert Absorbent: Sand/Vermiculite) PPE->Contain Collect Collect & Seal (Non-sparking tools, Hazmat Bin) Contain->Collect Decon Decontaminate Area (Soap and Water Wash) Collect->Decon Report Document & Report Incident Decon->Report

Step-by-step laboratory spill response workflow for acetophenone derivatives.

Experimental Protocols for Toxicological Validation

To empirically validate the safety limits of 1-(3-Isopropyl-4-methoxyphenyl)ethanone for downstream drug development, an in vitro cytotoxicity assay is required. The following protocol outlines a self-validating MTT assay using HepG2 (human liver cancer) cells, chosen specifically to account for the CYP450-mediated metabolism of the compound.

Step-by-Step Methodology: HepG2 Cytotoxicity Assay

Objective: Determine the IC50 value of the compound to establish a therapeutic window.

  • Cell Culturing & Seeding:

    • Culture HepG2 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Causality Check: Do not serum-starve the cells prior to the assay. Maintaining basal metabolic rates ensures that CYP450 expression remains stable, providing an accurate representation of hepatic metabolism.

    • Seed cells at a density of 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cellular adhesion.

  • Compound Preparation:

    • Dissolve 1-(3-Isopropyl-4-methoxyphenyl)ethanone in cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution.

    • Self-Validating Step: Ensure the final concentration of DMSO in the culture media does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity, which would confound the results.

  • Treatment:

    • Perform serial dilutions to treat cells with varying concentrations of the compound (e.g., 1, 10, 50, 100, 200, 500 µM). Include a vehicle control (0.5% DMSO) and a positive control (e.g., Triton X-100).

    • Incubate for 48 hours.

  • MTT Addition & Readout:

    • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial succinate dehydrogenase.

    • Aspirate the media and solubilize the crystals using 100 µL of DMSO per well.

    • Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control to derive the IC50.

References

  • 1-(3-isopropyl-4-methoxyphenyl)ethanone — Chemical Substance Information. NextSDS. Available at:[Link]

  • Acetophenone protection against cisplatin-induced end-organ damage. PMC - NIH. Available at:[Link]

  • Acaricidal Potentials of Active Properties Isolated from Cynanchum paniculatum and Acaricidal Changes by Introducing Functional Radicals. Journal of Agricultural and Food Chemistry - ACS Publications. Available at:[Link]

  • SAFETY DATA SHEET - Acetophenone. Fisher Scientific. Available at:[Link]

Sources

Exploratory

Crystallographic Data and 3D Conformational Analysis of 1-(3-Isopropyl-4-methoxyphenyl)ethanone: A Predictive and Empirical Framework

Executive Summary The compound 1-(3-Isopropyl-4-methoxyphenyl)ethanone (CAS 1634-64-6), commonly referred to as 4-methoxy-3-isopropylacetophenone, represents a highly functionalized aromatic scaffold frequently utilized...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(3-Isopropyl-4-methoxyphenyl)ethanone (CAS 1634-64-6), commonly referred to as 4-methoxy-3-isopropylacetophenone, represents a highly functionalized aromatic scaffold frequently utilized as an intermediate in active pharmaceutical ingredient (API) synthesis. Understanding its precise 3D conformation and crystallographic packing is critical for rational drug design, as the spatial orientation of its substituents directly dictates its pharmacophore mapping and receptor binding affinity.

This whitepaper provides an in-depth technical analysis of the molecule's crystallographic determinants, focusing on the delicate thermodynamic balance between π -conjugation and the severe steric hindrance generated by its ortho-substituted moieties.

Intramolecular 3D Conformational Landscape

The 3D conformation of 1-(3-Isopropyl-4-methoxyphenyl)ethanone is governed by three primary structural vectors: the C1-acetyl group, the C3-isopropyl group, and the C4-methoxy group. The interplay between electronic delocalization and van der Waals repulsion dictates the global energy minimum of the molecule.

Acetyl Group Planarity and π -Conjugation

In primary aryl ketones, the acetyl group strongly prefers a coplanar orientation relative to the phenyl ring to maximize π−π orbital overlap. Analysis of crystallographic databases confirms that acetophenone derivatives maintain fully planar global minimum structures, as the methyl hydrogens of the acetyl group straddle the aromatic plane rather than clashing within it 1. Consequently, the C2-C1-C(=O)-C torsion angle in this molecule is predicted to be tightly constrained between 0° and ±5°.

The C3-C4 Ortho Steric Clash

The defining conformational feature of this molecule is the severe steric crowding between the C3-isopropyl and C4-methoxy groups. The isopropyl group is sterically demanding; its geminal methyl groups project significant bulk into the adjacent spatial quadrants. Studies on highly hindered benzyl and phenyl ethers demonstrate that the introduction of an ortho-isopropyl group forces the adjacent methoxy group out of its ideal coplanar geometry to alleviate van der Waals overlap 2.

Methoxy Group Libration and Torsional Resolution

To resolve this steric clash, the molecule adopts a coupled rotational adjustment. The isopropyl methine proton (the least sterically demanding vector of the group) orients toward the methoxy oxygen. Simultaneously, the methoxy group undergoes libration. Isolated-molecule calculations and Single-Crystal X-Ray Diffraction (SCXRD) data of analogous crowded methoxy-aromatics reveal that the methoxy group twists approximately 16° to 30° out of the benzene ring plane 3. This s-trans twisted conformation represents the thermodynamic global minimum.

ConformationalLogic Core Acetophenone Core (Planar Scaffold) Acetyl C1-Acetyl Group (Coplanar, τ ≈ 0°) Core->Acetyl π-Conjugation Iso C3-Isopropyl Group (High Steric Bulk) Core->Iso Methoxy C4-Methoxy Group (Electron Donating) Core->Methoxy Clash Ortho Steric Clash (van der Waals Overlap) Iso->Clash Methyl Proximity Methoxy->Clash Oxygen/Methyl Proximity Resolution Conformational Resolution (Methoxy twisted 16°-30°) Clash->Resolution Energy Minimization

Logical relationship of steric hindrance driving the 3D conformation of the molecule.

Crystallographic Packing and Lattice Dynamics

When transitioning from the gas/solution phase to the solid state, intermolecular forces dictate the crystal lattice architecture.

Acetophenone derivatives bearing electron-donating and electron-withdrawing groups at opposing ends possess strong molecular dipole moments. These molecules frequently crystallize in non-centrosymmetric space groups (such as Pna21​ ) to achieve near-perfect dipole-parallel alignment within 2-dimensional layers 4. The lattice of 1-(3-Isopropyl-4-methoxyphenyl)ethanone is primarily stabilized by:

  • C−H⋯O Hydrogen Bonding: Weak but highly directional interactions between the acetyl carbonyl oxygen and neighboring aromatic or isopropyl protons.

  • Offset π−π Stacking: The planar acetophenone cores stack at an offset to minimize electrostatic repulsion between the π -clouds while maximizing London dispersion forces.

Quantitative Structural Predictions

Based on the crystallographic behavior of highly analogous structures, the following quantitative parameters define the 3D conformation of the molecule in the solid state:

Structural ParameterFunctional Group / VectorPredicted ValueMechanistic Rationale
Torsion Angle ( τ1​ ) C2-C1-C(=O)-C0° to ±5°Maximization of π -conjugation; unhindered acetyl group.
Torsion Angle ( τ2​ ) C5-C4-O-CH3±16° to ±30°Steric deflection caused by the ortho-isopropyl group.
Bond Length C(Ar)-C(=O)~1.49 ÅPartial double-bond character due to resonance.
Bond Length C(Ar)-O(Methoxy)~1.36 ÅStandard aryl-ether bond length.
Intermolecular Dist. C−H⋯O=C 2.5 - 2.8 ÅPrimary lattice-stabilizing hydrogen bond network.

Self-Validating Experimental Methodologies

To empirically determine and validate the 3D conformation of 1-(3-Isopropyl-4-methoxyphenyl)ethanone, a rigorous Single-Crystal X-Ray Diffraction (SCXRD) protocol must be employed. This workflow is designed as a self-validating system, where the physical output of each step mathematically confirms the integrity of the previous step.

Single-Crystal X-Ray Diffraction (SCXRD) Protocol

Step 1: Crystal Growth via Controlled Supersaturation

  • Action: Dissolve the compound in a binary solvent system (e.g., Dichloromethane/Hexane, 1:3 v/v) and allow for slow evaporation at 4 °C over 72 hours.

  • Causality: Slow evaporation kinetics ensure thermodynamic control, allowing molecules to orient into their lowest-energy lattice configuration while excluding solvent molecules from the lattice voids.

  • Validation: The presence of sharp, highly birefringent crystal facets under polarized light visually validates that the internal lattice is highly ordered and free of macroscopic twinning.

Step 2: Cryocooling and Mounting

  • Action: Coat a selected single crystal (approx. 0.2 x 0.2 x 0.1 mm) in paratone oil, mount it on a Kapton loop, and flash-cool to 100 K using an open-flow nitrogen cryostat.

  • Causality: Cryocooling arrests molecular vibrations (libration) and prevents radiation damage from the X-ray beam.

  • Validation: The immediate reduction of thermal atomic displacement parameters (B-factors) in the initial diffraction frames mathematically validates that dynamic disorder has been minimized. This is strictly required to accurately resolve the highly mobile hydrogen atoms of the isopropyl methyl groups.

Step 3: X-Ray Diffraction and Data Collection

  • Action: Irradiate the crystal using a diffractometer equipped with a Mo-K α microfocus source ( λ=0.71073 Å) and a photon-counting pixel array detector. Collect a full sphere of data using ω and ϕ scans.

  • Causality: High-redundancy data collection ensures that weak reflections (critical for assigning hydrogen atom positions) are measured with high signal-to-noise ratios.

  • Validation: The calculation of the internal agreement factor ( Rint​<0.05 ) across redundant reflections validates the symmetry and the correct assignment of the space group.

Step 4: Phasing and Anisotropic Refinement

  • Action: Solve the phase problem using intrinsic phasing methods. Refine the structure using full-matrix least-squares on F2 . Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • Causality: Iterative refinement minimizes the difference between the observed diffraction data and the calculated molecular model.

  • Validation: A final R1​ value of < 0.05 and a featureless residual electron density map (highest peak < 0.5 e−/A˚3 ) self-validates that the proposed 3D conformation perfectly explains the experimental data without structural artifacts.

SCXRD_Workflow N1 1. Crystal Growth (Slow Evaporation) N2 2. Cryocooling (100K N2 Stream) N1->N2 N3 3. X-Ray Diffraction (Mo-Kα Source) N2->N3 N4 4. Phasing (Intrinsic Methods) N3->N4 N5 5. Refinement (Least-Squares) N4->N5

Step-by-step SCXRD workflow for determining the 3D conformation of acetophenone derivatives.

References

  • Small Molecule Conformational Preferences Derived from Crystal Structure Data.
  • Structure, Conformation, and Stereodynamics of the Atropisomers of Highly Hindered Benzyl Ethers The Journal of Organic Chemistry, ACS Publications URL
  • Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy Bryn Mawr College Research Repository URL
  • Dipole Parallel-Alignment in the Crystal Structure of a Polar Biphenyl: 4′-Acetyl-4-Methoxybiphenyl (AMB)

Sources

Protocols & Analytical Methods

Method

synthesis protocols for 1-(3-Isopropyl-4-methoxyphenyl)ethanone derivatives

An in-depth guide to the synthesis of 1-(3-isopropyl-4-methoxyphenyl)ethanone and its derivatives, designed for researchers and drug development professionals. This document provides validated protocols, explains the und...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthesis of 1-(3-isopropyl-4-methoxyphenyl)ethanone and its derivatives, designed for researchers and drug development professionals. This document provides validated protocols, explains the underlying chemical principles, and offers insights into strategic experimental choices.

Introduction: The Strategic Value of the Thymol Scaffold

1-(3-Isopropyl-4-methoxyphenyl)ethanone is a substituted aromatic ketone built upon a scaffold derived from thymol, a naturally occurring monoterpenoid phenol. The core structure, featuring an isopropyl group and a methoxy ether, is a privileged motif in medicinal chemistry. The methoxy group serves as a bioisostere for a hydroxyl group but with altered electronic and lipophilic properties, while the isopropyl group provides a key lipophilic interaction domain. The ethanone (acetyl) group is a versatile chemical handle, enabling a wide array of subsequent chemical modifications to generate diverse molecular libraries for drug discovery programs.[1][2] These derivatives have shown potential in various therapeutic areas, including the development of novel antimicrobial and anticancer agents.[3][4]

This guide details the primary synthetic routes to the parent ketone and provides robust protocols for creating key derivatives, emphasizing both procedural accuracy and the strategic rationale behind each step.

Part 1: Synthesis of the Core Intermediate: 1-(3-Isopropyl-4-methoxyphenyl)ethanone

The most direct and industrially scalable method for synthesizing the target ketone is the Friedel-Crafts acylation of 2-isopropyl-1-methoxybenzene (thymol methyl ether). This classic electrophilic aromatic substitution reaction provides a reliable route to the desired product.[5][6]

Logical Workflow for Synthesis

The overall synthetic strategy involves a two-step process starting from the readily available natural product, thymol. First, the phenolic hydroxyl of thymol is methylated via a Williamson ether synthesis. Second, the resulting thymol methyl ether is acetylated using a Friedel-Crafts reaction.

G Thymol Thymol TME 2-Isopropyl-1-methoxybenzene (Thymol Methyl Ether) Thymol->TME Williamson Ether Synthesis (Methylation) Target 1-(3-Isopropyl-4-methoxyphenyl)ethanone TME->Target Friedel-Crafts Acylation (Acetylation) Derivatives Functionalized Derivatives Target->Derivatives Ketone Functionalization (e.g., Condensation, Reduction)

Caption: Overall synthetic workflow from Thymol to derivatives.

Protocol 1: Preparation of 2-Isopropyl-1-methoxybenzene (Precursor)

Principle: This protocol employs the Williamson ether synthesis, where the phenoxide ion of thymol, generated by a base, acts as a nucleophile to attack a methylating agent. Anhydrous potassium carbonate is an effective and easy-to-handle base for this transformation in a polar aprotic solvent like DMF.[3]

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Molar Ratio
Thymol150.2210.0 g66.571.0
Potassium Carbonate (K₂CO₃), anhydrous138.2113.8 g99.851.5
Methyl Iodide (CH₃I)141.9410.4 g (4.56 mL)73.231.1
N,N-Dimethylformamide (DMF), anhydrous-100 mL--
Diethyl Ether-200 mL--
1 M NaOH solution-50 mL--
Brine (saturated NaCl)-50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)----

Step-by-Step Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thymol (10.0 g, 66.57 mmol) and anhydrous N,N-dimethylformamide (100 mL).

  • Base Addition: Add anhydrous potassium carbonate (13.8 g, 99.85 mmol). Stir the suspension vigorously at room temperature for 20 minutes.

  • Methylation: Add methyl iodide (4.56 mL, 73.23 mmol) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the thymol spot has disappeared.

  • Work-up: Cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Washing: Combine the organic layers and wash with 1 M NaOH solution (1 x 50 mL) to remove any unreacted thymol, followed by water (1 x 50 mL), and finally brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 2-isopropyl-1-methoxybenzene, can be purified by vacuum distillation to yield a colorless oil. (Expected yield: 85-95%).

Protocol 2: Friedel-Crafts Acylation to Synthesize 1-(3-Isopropyl-4-methoxyphenyl)ethanone

Principle: This reaction introduces an acetyl group onto the electron-rich aromatic ring of 2-isopropyl-1-methoxybenzene. The Lewis acid, aluminum chloride (AlCl₃), activates the acetylating agent (acetyl chloride) to form a highly electrophilic acylium ion.[6] The reaction is regioselective, with acylation occurring predominantly at the para-position to the strongly activating methoxy group due to steric hindrance from the adjacent isopropyl group.

Mechanism of Friedel-Crafts Acylation

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation AcCl CH₃COCl Acylium [CH₃C≡O]⁺ + AlCl₄⁻ AcCl->Acylium Reaction AlCl3 AlCl₃ AlCl3->Acylium Catalyst Arene 2-Isopropylanisole Sigma Resonance-Stabilized Sigma Complex Arene->Sigma + [CH₃C≡O]⁺ Sigma_deprot Sigma Complex Product Target Ketone + HCl + AlCl₃ Sigma_deprot->Product + AlCl₄⁻

Caption: Mechanism of Friedel-Crafts Acylation.[7]

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Molar Ratio
2-Isopropyl-1-methoxybenzene164.2410.0 g60.891.0
Aluminum Chloride (AlCl₃), anhydrous133.349.74 g73.071.2
Acetyl Chloride (CH₃COCl)78.505.23 mL (6.1 g)77.641.27
Dichloromethane (DCM), anhydrous-150 mL--
2 M HCl solution-100 mL--
Saturated NaHCO₃ solution-50 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)----

Step-by-Step Protocol:

  • Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-salt bath.

  • Catalyst Suspension: Add anhydrous aluminum chloride (9.74 g, 73.07 mmol) to anhydrous dichloromethane (100 mL) under a nitrogen atmosphere.

  • Acyl Chloride Addition: Add acetyl chloride (5.23 mL, 77.64 mmol) dropwise to the stirred suspension at 0°C. Stir for 15 minutes to allow for complex formation.

  • Substrate Addition: Dissolve 2-isopropyl-1-methoxybenzene (10.0 g, 60.89 mmol) in 50 mL of anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature between 0 and 5°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC.

  • Quenching: Carefully and slowly pour the reaction mixture onto 150 g of crushed ice containing 50 mL of concentrated HCl. Caution: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash with 2 M HCl (1 x 50 mL), water (1 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and finally brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol/water to afford 1-(3-isopropyl-4-methoxyphenyl)ethanone as a crystalline solid. (Expected yield: 70-85%).[8]

Part 2: Synthesis of Derivatives

The ketone functionality in 1-(3-isopropyl-4-methoxyphenyl)ethanone is a gateway to a vast chemical space. Condensation reactions are a straightforward method to introduce new heterocyclic and functional moieties.

Protocol 3: Synthesis of a Hydrazone Derivative

Principle: This protocol describes the acid-catalyzed condensation of the ketone with a substituted hydrazine (e.g., 4-nitrophenylhydrazine) to form the corresponding hydrazone.[9] Hydrazones are important intermediates and have shown a wide range of biological activities.[4]

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Molar Ratio
1-(3-Isopropyl-4-methoxyphenyl)ethanone192.251.0 g5.201.0
4-Nitrophenylhydrazine153.140.80 g5.221.0
Ethanol-25 mL--
Sulfuric Acid (H₂SO₄), concentrated-2-3 drops-Catalytic

Step-by-Step Protocol:

  • Hydrazine Solution: In a 50 mL round-bottom flask, dissolve 4-nitrophenylhydrazine (0.80 g, 5.22 mmol) in ethanol (15 mL).

  • Acid Catalyst: Carefully add 2-3 drops of concentrated sulfuric acid to the solution and stir.

  • Ketone Addition: Dissolve 1-(3-isopropyl-4-methoxyphenyl)ethanone (1.0 g, 5.20 mmol) in ethanol (10 mL) and add this solution dropwise to the hydrazine mixture.

  • Reaction: Heat the mixture to reflux for 1-2 hours. A precipitate should form upon reaction.

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol and then with cold water.

  • Drying: Dry the product in a vacuum oven to yield the pure hydrazone derivative. (Expected yield: >90%).

References

  • Synthesis and Antibacterial Activity of Thymyl Ethers. MDPI. [Link]

  • Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line. PMC. [Link]

  • Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria. Frontiers. [Link]

  • Synthesis of some Thymol derivatives for enhanced antibacterial activity. ResearchGate. [Link]

  • Thymol Derivatives as Antimalarial Agents: Synthesis, Activity Against Plasmodium falciparum, ADMET Profiling, and Molecular Docking Insights. PMC. [Link]

  • Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Royal Society of Chemistry. [Link]

  • 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. LibreTexts. [Link]

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. PMC. [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

  • Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli. IJCPS. [Link]

  • Friedel-Crafts Alkylation. Organic Chemistry Portal. [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

  • (E)-1-(3-Methoxyphenyl)ethanone 4-nitrophenylhydrazone. PMC. [Link]

  • CN107903182B - Synthesis method of 2-amino-4-acetamino anisole.
  • A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 Methanesulfonylethylamine. QuickCompany. [Link]

  • CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)ethanone.
  • Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry. [Link]

  • Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. OSTI.GOV. [Link]

  • Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry| Class-12. YouTube. [Link]

  • Applications of MCR-Derived Heterocycles in Drug Discovery. OUCI. [Link]

  • PROCESSES FOR THE PREPARATION OF (S)-1-(3-ETHOXY-4METHOXYPHENYL)-2-METHANESULFONYLETHYLAMINE. European Patent Office. [Link]

  • Research Techniques Made Simple: An Introduction to Drug Discovery for Dermatology. Journal of Investigative Dermatology. [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. [Link]

Sources

Application

Application Note: Synthesis and Derivatization of 4-Methoxy-3-isopropylacetophenone in Fragrance Development

Executive Summary & Olfactory Significance In the highly specialized field of fine fragrance chemistry, acetophenone derivatives serve as critical building blocks due to their versatile olfactory profiles. 4-Methoxy-3-is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Olfactory Significance

In the highly specialized field of fine fragrance chemistry, acetophenone derivatives serve as critical building blocks due to their versatile olfactory profiles. 4-Methoxy-3-isopropylacetophenone (CAS: 1634-64-6), also known as 1-[4-methoxy-3-(propan-2-yl)phenyl]ethanone, is a uniquely structured aromatic ketone[1]. The molecule features a methoxy group (-OCH₃) that imparts a sweet, anisic character, while the bulky isopropyl group (-C₃H₇) increases the compound's hydrophobicity and substantivity, anchoring it firmly in base note formulations[1].

Beyond its direct use as a flavoring or fragrance agent, the true value of this compound lies in its ketone functional group, which acts as a highly reactive synthetic handle for downstream derivatization into complex musks, carbinols, and woody aromatics. This guide details the regioselective synthesis of this precursor and its subsequent applications.

Mechanistic Rationale: Regioselective Friedel-Crafts Acylation

The most efficient and scalable route to 4-Methoxy-3-isopropylacetophenone is the of 2-isopropylanisole using an acylating agent such as acetyl chloride[2].

Expertise & Causality in Reaction Design:

  • Electronic Steering: The methoxy group is a powerful electron-donating group via resonance. It strongly activates the benzene ring toward electrophilic aromatic substitution (EAS) and directs incoming electrophiles to the ortho and para positions.

  • Steric Control: While the ring is activated at multiple sites, the ortho position relative to the methoxy group is sterically hindered by the adjacent, bulky isopropyl group at the 2-position.

  • Outcome: The acylium ion—generated in situ from acetyl chloride and a Lewis acid—attacks almost exclusively at the para position relative to the methoxy group[3]. This steric steering is critical; it prevents the formation of complex isomeric mixtures and ensures a high-purity yield of the target 4-methoxy-3-isopropylacetophenone.

Experimental Protocol: Self-Validating Synthesis

This protocol is designed as a self-validating system. It incorporates in-process visual and analytical checks to ensure reaction fidelity at every step.

Materials & Reagents
  • Starting Material: 2-Isopropylanisole (1.0 eq)

  • Acylating Agent: Acetyl Chloride (1.1 eq)

  • Catalyst: Aluminum Chloride (AlCl₃, anhydrous, 1.2 eq)

  • Solvent: Dichloromethane (DCM, strictly anhydrous)

  • Workup: 1M HCl, Saturated Brine, Anhydrous MgSO₄

Step-by-Step Methodology
  • Acylium Ion Generation: In an oven-dried, argon-purged round-bottom flask, suspend the anhydrous AlCl₃ in DCM. Cool the suspension to 0°C using an ice bath.

    • Causality: Anhydrous conditions are mandatory. Trace water will violently hydrolyze AlCl₃, releasing HCl gas and irreversibly destroying the Lewis acid catalyst.

  • Electrophile Activation: Add acetyl chloride dropwise over 15 minutes to the cooled suspension.

    • Self-Validation: The heterogeneous AlCl₃ suspension will gradually dissolve, and the solution will transition to a pale yellow color. This visual cue confirms the successful generation of the active acylium ion complex.

  • Substrate Addition: Slowly add 2-isopropylanisole dropwise to the 0°C solution.

    • Causality: Dropwise addition controls the highly exothermic EAS reaction and maintains a low steady-state concentration of the arene, minimizing the thermodynamic risk of polyacylation.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

    • Self-Validation: Monitor reaction progression via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (8:2) mobile phase. The reaction is complete when the high-Rf starting material spot disappears entirely, replaced by a strongly UV-active, lower-Rf spot (indicative of the highly polar ketone product).

  • Acidic Quench: Carefully pour the reaction mixture over a vigorously stirred mixture of crushed ice and 1M HCl.

    • Causality: The newly formed ketone creates a robust coordinate bond with the aluminum catalyst. The acidic aqueous quench is strictly required to protonate and break this complex, liberating the free ketone into the organic phase while solubilizing the aluminum salts in the aqueous phase.

  • Workup & Isolation: Separate the organic layer. Extract the aqueous layer twice with fresh DCM. Combine the organic phases, wash with saturated brine to remove residual acid, and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure. Purify the crude product via vacuum distillation.

Quantitative Data & Characterization

To ensure the integrity of the synthesized precursor before downstream formulation, validate the product against the physicochemical parameters outlined in Table 1.

Table 1: Physicochemical and Analytical Data for 4-Methoxy-3-isopropylacetophenone

ParameterSpecification / Value
CAS Number 1634-64-6
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.26 g/mol
Appearance Colorless to pale yellow liquid
Odor Profile Pleasant, sweet, anisic with woody undertones
Solubility Soluble in DCM, EtOH, Hexane; Insoluble in H₂O
Expected ¹H NMR (CDCl₃) δ 1.22 (d, 6H), 2.55 (s, 3H), 3.30 (hept, 1H), 3.88 (s, 3H), 6.85 (d, 1H), 7.80 (dd, 1H), 7.85 (d, 1H)

Downstream Applications in Fragrance Derivatization

The true utility of 4-Methoxy-3-isopropylacetophenone in drug and fragrance development is its role as a versatile synthetic hub[1]. The ketone moiety can undergo several targeted transformations to yield distinct olfactory families:

  • Ketone Reduction (Carbinol Formation): Treatment with Sodium Borohydride (NaBH₄) in ethanol reduces the ketone to a secondary alcohol. These carbinols typically exhibit softer, more delicate floral or white musk notes, ideal for heart-note formulations.

  • Aldol Condensation: Reacting the acetophenone with various benzaldehyde derivatives under basic conditions yields substituted chalcones. Subsequent hydrogenation of the α,β-unsaturated system produces saturated ketones with deep, rich, and spicy/woody profiles used as fixatives.

  • Wittig Olefination: Reaction with methylenetriphenylphosphorane converts the ketone into a substituted styrene derivative, imparting sharp, green, and fresh top notes.

Mechanistic and Derivatization Workflows

SynthesisWorkflow SM 2-Isopropylanisole EAS Electrophilic Aromatic Substitution (Para to Methoxy) SM->EAS Reagents Acetyl Chloride + AlCl3 Solvent: DCM (0°C to RT) Intermediate Acylium Ion Complex Reagents->Intermediate Intermediate->EAS Electrophile Attack Product 4-Methoxy-3-isopropylacetophenone (Target Precursor) EAS->Product Aqueous Quench & Purification Downstream Fragrance Derivatization (e.g., Reduction to Carbinols) Product->Downstream

Fig 1: Synthetic workflow and mechanistic pathway for 4-Methoxy-3-isopropylacetophenone preparation.

Downstream Precursor 4-Methoxy-3-isopropylacetophenone Red Ketone Reduction (NaBH4 / EtOH) Precursor->Red Aldol Aldol Condensation (Base / Aldehyde) Precursor->Aldol Wittig Wittig Olefination (Ph3P=CH2) Precursor->Wittig Carbinol Secondary Alcohols (Floral/Musk Notes) Red->Carbinol Enone alpha,beta-Unsaturated Ketones (Spicy/Woody Notes) Aldol->Enone Alkene Styrene Derivatives (Green/Fresh Notes) Wittig->Alkene

Fig 2: Downstream derivatization pathways of the precursor into distinct fragrance profiles.

References

  • Title: The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: US6194616B1 - Acylation method for an aromatic compound Source: Google Patents URL

Sources

Method

Application Note: Catalytic Hydrogenation and Hydrodeoxygenation Strategies for 4-Methoxy-3-isopropylacetophenone

Executive Summary The selective reduction of aromatic ketones is a foundational transformation in the synthesis of pharmaceutical intermediates, fragrances, and fine chemicals. This application note details robust, scala...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The selective reduction of aromatic ketones is a foundational transformation in the synthesis of pharmaceutical intermediates, fragrances, and fine chemicals. This application note details robust, scalable protocols for the catalytic hydrogenation of 4-Methoxy-3-isopropylacetophenone (CAS 1634-64-6)[1]. Due to the compound's unique electronic and steric profile, standard hydrogenation conditions often yield mixed products. Here, we provide two distinct, self-validating methodologies: a chemoselective transfer hydrogenation to yield the secondary alcohol, and a bifunctional hydrodeoxygenation (HDO) to yield the fully reduced alkylarene.

Mechanistic Rationale & Causality

Electronic and Steric Considerations

4-Methoxy-3-isopropylacetophenone features an electron-donating para-methoxy group and a bulky meta-isopropyl group[1]. The methoxy group donates electron density into the aromatic ring via resonance, which significantly reduces the electrophilicity of the carbonyl carbon. Concurrently, the isopropyl group introduces steric hindrance. Consequently, nucleophilic hydride attacks or surface-bound reductions require specific catalytic activation to proceed efficiently.

Causality in Catalyst Selection
  • Targeting the Alcohol (Chemoselective Reduction): To arrest the reduction at the alcohol stage—1-(4-Methoxy-3-isopropylphenyl)ethanol—we utilize a Transfer Hydrogenation (TH) approach. By employing a ruthenium(II) precursor such as [RuCl2(η6-p-cymene)]₂ in the presence of a base (KOH) and 2-propanol, the system generates a highly active ruthenium-hydride species. The causality of this choice lies in the concerted outer-sphere mechanism of Noyori-type catalysts, which efficiently transfers hydride to the carbonyl carbon while bypassing the steric bulk of the substrate, preventing over-reduction[2].

  • Targeting the Alkane (Hydrodeoxygenation): Complete deoxygenation to 4-ethyl-2-isopropyl-1-methoxybenzene requires a bifunctional catalyst. We utilize Palladium supported on Silica-Alumina (Pd/SA) . The causality here is synergistic: the Pd nanoparticles dissociate H₂ for hydrogenation, while the Brønsted acid sites on the silica-alumina support protonate the intermediate benzylic alcohol. This acid-catalyzed dehydration forms a transient styrene derivative, which is immediately hydrogenated by the adjacent Pd sites, driving the equilibrium toward the alkane[3]. Acidic supports are critical; without them, the reaction stalls at the alcohol phase[4].

Reaction Pathway Visualization

The following diagram illustrates the divergent catalytic pathways based on the selected reaction conditions.

ReactionPathways K 4-Methoxy-3-isopropylacetophenone (Starting Ketone) A 1-(4-Methoxy-3-isopropylphenyl)ethanol (Intermediate Alcohol) K->A Protocol A: Ru(II) / iPrOH Transfer Hydrogenation Chemoselective Reduction Alk 4-Ethyl-2-isopropyl-1-methoxybenzene (Target Alkane) K->Alk Protocol B: Pd/SA, H2 (5 bar) Direct Hydrodeoxygenation A->Alk Protocol B: Pd/SA (Acidic) Dehydration & Hydrogenation (-H2O)

Figure 1. Divergent catalytic hydrogenation pathways for 4-Methoxy-3-isopropylacetophenone based on catalyst bifunctionality.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Transfer Hydrogenation (Ketone → Alcohol)

Objective: High-yield synthesis of 1-(4-Methoxy-3-isopropylphenyl)ethanol without aromatic ring reduction or hydrogenolysis.

Materials:

  • 4-Methoxy-3-isopropylacetophenone (1.0 mmol, ~192 mg) *[RuCl₂(η⁶-p-cymene)]₂ (0.5 mol%, 3.1 mg)

  • KOH (10 mol%, 5.6 mg)

  • Anhydrous 2-propanol (10 mL)

Step-by-Step Methodology:

  • Solvent Degassing: Sparge the anhydrous 2-propanol with argon for 15 minutes. Causality: Ru(II) hydride intermediates are highly sensitive to dissolved oxygen, which causes irreversible catalyst deactivation.

  • Catalyst Activation: In an oven-dried Schlenk flask under argon, combine the Ru catalyst and KOH. Add the degassed 2-propanol. Stir at 80 °C for 10 minutes until the solution turns a deep, homogeneous color, indicating the formation of the active catalytic species[2].

  • Substrate Addition: Inject 4-Methoxy-3-isopropylacetophenone into the activated catalyst solution. Maintain stirring at 80 °C for 12 hours.

  • In-Process Self-Validation (TLC): Spot the reaction mixture against the starting material on silica gel TLC (Hexane:EtOAc 8:2). The ketone starting material will have a higher Rf value, while the product alcohol will appear as a distinct, lower-Rf spot due to increased hydrogen bonding.

  • Workup & Final Validation: Quench the reaction with water (5 mL) and extract with Dichloromethane (3 x 10 mL). Dry the organic layer over Na₂SO₄ and concentrate.

    • Validation Check: Analyze via GC-MS. The molecular ion must shift from m/z 192 (ketone) to m/z 194 (alcohol). The absence of m/z 178 indicates no over-reduction has occurred.

Protocol B: Acid-Promoted Hydrodeoxygenation (Ketone → Alkane)

Objective: Complete deoxygenation to yield 4-Ethyl-2-isopropyl-1-methoxybenzene.

Materials:

  • 4-Methoxy-3-isopropylacetophenone (1.0 mmol, ~192 mg)

  • 5 wt% Pd/Silica-Alumina (Pd/SA-70) catalyst (20 mg)[3]

  • n-Hexane (6 mL)

  • High-purity H₂ gas

Step-by-Step Methodology:

  • Reactor Loading: Load the ketone, the bifunctional Pd/SA catalyst, and n-hexane into a 50 mL dry stainless-steel autoclave[4].

  • Atmosphere Exchange: Seal the reactor and flush with H₂ gas three times (pressurize to 2 bar, then vent) to purge all atmospheric oxygen.

  • Reaction Conditions: Pressurize the autoclave to 5.0 bar H₂. Heat the vessel to 60 °C. Causality: Vigorous stirring (800 rpm) is mandatory to overcome the tri-phasic (solid catalyst, liquid solvent, gas H₂) mass transfer limitations[3].

  • Reaction Monitoring: Maintain conditions for 4 hours. The pressure will drop slightly as H₂ is consumed during both the hydrogenation of the ketone and the subsequent hydrogenation of the dehydrated alkene intermediate.

  • Workup & Final Validation: Cool the reactor to room temperature and safely vent the residual H₂. Centrifuge the mixture to recover the heterogeneous catalyst (which can be washed with methanol and reused).

    • Validation Check: Analyze the crude product via ¹H NMR (CDCl₃). The protocol is validated as successful when the sharp singlet of the acetyl methyl group (~2.5 ppm) completely disappears, replaced by the characteristic triplet (~1.2 ppm) and quartet (~2.6 ppm) of the newly formed ethyl group.

Quantitative Data Summary

The following table summarizes the expected performance metrics when strictly adhering to the protocols above.

ProtocolTarget ProductCatalyst SystemTemp (°C)H-SourceTime (h)Conversion (%)Selectivity (%)
A 1-(4-Methoxy-3-isopropylphenyl)ethanol[RuCl₂(p-cymene)]₂ / KOH802-Propanol12> 95> 98
B 4-Ethyl-2-isopropyl-1-methoxybenzene5 wt% Pd/Silica-Alumina60H₂ (5.0 bar)4> 99> 95

Note: Selectivity in Protocol B is highly dependent on the Brønsted acidity of the support. Using standard Pd/C without an acidic support or additive will result in a mixture of alcohol and alkane[3].

Sources

Application

Application Note: 1-(3-Isopropyl-4-methoxyphenyl)ethanone as a Versatile Pharmacophore in Medicinal Chemistry

Executive Summary The compound 1-(3-isopropyl-4-methoxyphenyl)ethanone (CAS 1634-64-6)[1] is a highly versatile aromatic ketone that serves as a foundational building block in the synthesis of advanced pharmaceutical int...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(3-isopropyl-4-methoxyphenyl)ethanone (CAS 1634-64-6)[1] is a highly versatile aromatic ketone that serves as a foundational building block in the synthesis of advanced pharmaceutical intermediates. Characterized by its unique steric and electronic profile, this acetophenone derivative is primarily utilized to construct bioactive scaffolds—most notably pyrazolines and diaryl pyrimidinamines [2]. This application note provides a comprehensive, self-validating technical guide for researchers and drug development professionals, detailing the causality behind the synthetic workflows used to generate anti-inflammatory and anti-cancer agents from this core intermediate.

Rationale: The 3-Isopropyl-4-Methoxy Motif in Drug Design

In medicinal chemistry, the strategic placement of substituents on an aromatic ring dictates the pharmacodynamic and pharmacokinetic fate of the resulting drug[3]. The 3-isopropyl-4-methoxy substitution pattern offers distinct advantages:

  • Steric Bulk & Lipophilicity (Isopropyl Group): The branched alkyl chain at the meta-position enhances the molecule's overall lipophilicity, facilitating cellular membrane permeability. Structurally, it acts as a hydrophobic anchor, allowing the molecule to fit snugly into the hydrophobic binding pockets of target enzymes, such as the Estrogen Receptor (ER+) or Cyclooxygenase (COX) active sites[2].

  • Electronic Effects & Hydrogen Bonding (Methoxy Group): The para-methoxy group acts as an electron-donating group via resonance, enriching the electron density of the aromatic ring. Furthermore, the oxygen atom serves as a critical hydrogen-bond acceptor, stabilizing ligand-receptor complexes[3].

Workflow A: Synthesis of Anti-Inflammatory Pyrazoline Derivatives

Pyrazoline scaffolds synthesized from 1-(3-isopropyl-4-methoxyphenyl)ethanone exhibit potent inhibitory activity against COX-1 and COX-2 enzymes, making them highly valuable in the development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).

Causality of Experimental Design

The synthesis relies on a two-step process: a base-catalyzed Claisen-Schmidt condensation followed by hydrazine-mediated cyclization . Sodium hydroxide (NaOH) in ethanol is selected as the base because the ethoxide ion efficiently deprotonates the α -carbon of the acetophenone, driving the formation of a nucleophilic enolate. The subsequent cyclization requires refluxing to overcome the activation energy barrier necessary for forming the C=N bond and closing the 5-membered pyrazoline ring.

Step-by-Step Protocol
  • Enolate Formation & Condensation: Dissolve 10.0 mmol of 1-(3-isopropyl-4-methoxyphenyl)ethanone and 10.0 mmol of a substituted benzaldehyde in 20 mL of absolute ethanol.

  • Base Addition: Cool the mixture to 0–5 °C using an ice bath. Add 10 mL of an aqueous 40% NaOH solution dropwise. Crucial Step: Maintaining this low temperature prevents unwanted side reactions, such as the Cannizzaro reaction or self-condensation of the aldehyde.

  • Propagation: Stir the mixture at room temperature for 12 hours.

  • Isolation of Chalcone: Pour the reaction mixture into crushed ice and neutralize with 10% HCl. Filter the precipitated (E)-3-(3-isopropyl-4-methoxyphenyl)-1-aryl-prop-2-en-1-one (chalcone intermediate) and wash with cold water.

  • Cyclization: Dissolve 5.0 mmol of the isolated chalcone in 15 mL of ethanol. Add 10.0 mmol of hydrazine hydrate (80%). Reflux the mixture at 80 °C for 6–8 hours.

  • Purification: Cool the mixture to room temperature, filter the crystallized pyrazoline product, and recrystallize from hot ethanol.

Validation & Quality Control (Self-Validating System)
  • TLC Monitoring: Use a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the starting materials and the appearance of a lower Rf​ spot confirms cyclization.

  • Spectroscopic Confirmation: IR spectroscopy must show the disappearance of the α,β -unsaturated carbonyl stretch (~1650 cm⁻¹) and the emergence of a C=N stretch (~1590 cm⁻¹). 1 H-NMR is definitive: look for the characteristic ABX spin system of the pyrazoline ring protons (one CH and two CH₂ protons) appearing as three distinct doublet of doublets (dd) between δ 3.0 and 4.0 ppm.

Workflow B: Synthesis of Diaryl Pyrimidinamine Anti-Cancer Scaffolds

Derivatives of 4,6-diaryl-2-pyrimidinamines derived from this acetophenone have shown remarkable efficacy as anti-cancer agents, specifically targeting the MCF-7 breast cancer cell line via ER+ and VEGFR-2 inhibition[2][4].

Causality of Experimental Design

This workflow converts the previously synthesized chalcone into a pyrimidine ring via condensation with guanidine hydrochloride. A strong base (KOH) is mandatory to neutralize the hydrochloride salt, liberating free guanidine to act as a bis-nucleophile. The reaction is conducted in 1-butanol; its high boiling point (118 °C) provides the necessary thermal energy to drive both the condensation and the subsequent oxidative aromatization required to form the stable pyrimidine heterocycle.

Step-by-Step Protocol
  • Reagent Assembly: Suspend 5.0 mmol of the chalcone intermediate and 5.0 mmol of guanidine hydrochloride in 20 mL of 1-butanol.

  • Neutralization & Initiation: Add 15.0 mmol of KOH pellets to the suspension. Crucial Step: The excess base ensures complete liberation of free guanidine and maintains the highly basic environment needed for the Michael addition-elimination sequence.

  • Reflux: Heat the mixture to reflux (118 °C) for 12–15 hours.

  • Workup: Concentrate the solvent under reduced pressure. Pour the resulting residue into 100 mL of crushed ice to precipitate the crude pyrimidinamine.

  • Purification: Filter the solid under vacuum, wash with cold distilled water to remove residual inorganic salts, and purify via silica gel column chromatography (DCM:MeOH 9:1).

Validation & Quality Control (Self-Validating System)
  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) must confirm the exact [M+H]+ mass of the target diaryl pyrimidinamine.

  • NMR Analysis: 1 H-NMR will confirm the success of the reaction through the complete disappearance of the vinylic protons associated with the chalcone, replaced by a highly deshielded singlet (typically around δ 7.0 - 7.5 ppm) corresponding to the C5-proton of the newly formed pyrimidine ring.

Quantitative Data Summary

The table below summarizes the biological efficacy of the scaffolds synthesized from 1-(3-isopropyl-4-methoxyphenyl)ethanone based on recent pharmacological evaluations[2].

Scaffold TypeKey IntermediateTarget Receptor / EnzymeBiological Efficacy / AffinityPrimary Therapeutic Application
Pyrazoline ChalconeCOX-1 / COX-2IC₅₀: 1.12 - 2.73 µMAnti-inflammatory (NSAID)
Diaryl Pyrimidine ChalconeER+ / VEGFR-2Binding: -155 to -181 cal/molAnti-cancer (MCF-7 Cell Line)

Mechanistic & Workflow Visualizations

SynthesisWorkflow A 1-(3-Isopropyl-4- methoxyphenyl)ethanone B Chalcone Intermediate A->B Claisen-Schmidt Condensation (Base, EtOH) C Pyrazoline Derivatives (Anti-inflammatory) B->C Hydrazine Hydrate Cyclization D Diaryl Pyrimidines (Anti-cancer) B->D Guanidine HCl Base-catalyzed

Chemical synthesis workflow from 1-(3-isopropyl-4-methoxyphenyl)ethanone to active scaffolds.

BioMechanism cluster_0 Anti-Inflammatory Pathway cluster_1 Anti-Cancer Pathway A 3-Isopropyl-4-Methoxy Pharmacophore B Pyrazoline Scaffold A->B Derivatization E Pyrimidine Scaffold A->E Derivatization C COX-2 Enzyme Inhibition B->C D Reduced Prostaglandins C->D F ER+ / Kinase Inhibition E->F G Apoptosis in MCF-7 Cells F->G

Mechanistic pathways of pyrazoline and pyrimidine derivatives targeting COX-2 and ER+ receptors.

References

  • Title: NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY Source: An-Najah National University Repository URL: [Link]

  • Title: Pharmacokinetics Studies of some Diaryl Pyrimidinamine Derivatives as Anti-Cancer Agent: In-Silico Drug Design and Molecular Docking Source: Advanced Journal of Chemistry, Section A URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-(3-Isopropyl-4-methoxyphenyl)ethanone Synthesis

Welcome to the Technical Support Center for the synthesis of 1-(3-isopropyl-4-methoxyphenyl)ethanone . This critical acetophenone derivative is synthesized via the Friedel-Crafts acylation of 2-isopropylanisole.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(3-isopropyl-4-methoxyphenyl)ethanone . This critical acetophenone derivative is synthesized via the Friedel-Crafts acylation of 2-isopropylanisole. Because the starting material features a highly activated, electron-rich aromatic ring (driven by the strongly activating methoxy group), the reaction is highly susceptible to catalyst-induced degradation, regioselectivity issues, and product inhibition.

This guide provides diagnostic workflows, mechanistic insights, and self-validating protocols to ensure high-yield, para-selective acylation.

Diagnostic Workflow

Troubleshooting Start Issue: Low Yield of Target 1-(3-Isopropyl-4-methoxyphenyl)ethanone Q1 Is the starting material (2-isopropylanisole) fully consumed? Start->Q1 Yes1 Yes Q1->Yes1 No1 No Q1->No1 Q2 Are there multiple spots on TLC / GC peaks? Yes1->Q2 CatDeact Catalyst Deactivation: Ketone product complexation. Increase Lewis acid to >1.1 eq. No1->CatDeact Yes2 Yes Q2->Yes2 No2 No (Polymerization/Tar) Q2->No2 Demeth Demethylation Side Reaction: AlCl3 cleaves Ar-OCH3 bond. Switch to FeCl3 or Zeolite. Yes2->Demeth Phenol detected Regio Poor Regioselectivity: Ortho-acylation occurring. Lower temp to 0°C or use bulky catalyst. Yes2->Regio Isomers detected

Troubleshooting logic tree for identifying yield loss in 2-isopropylanisole acylation.

Core Troubleshooting Modules (FAQs)

Q1: Why is my reaction yield low, and why am I detecting a highly polar phenol byproduct?

Diagnosis: Ether Cleavage (Demethylation) Causality: Traditional Friedel-Crafts catalysts like anhydrous aluminum chloride (AlCl₃) are hard Lewis acids. While they efficiently generate the required acylium ion from acetyl chloride, they also strongly coordinate to the hard oxygen atom of the methoxy group on 2-isopropylanisole[1]. At elevated temperatures, or during extended reaction times, this coordination weakens the O-CH₃ bond. Subsequent nucleophilic attack by chloride ions cleaves the ether, resulting in demethylation and the formation of an unwanted phenol derivative[1]. Solution: To preserve the methoxy group, shift to milder Lewis acids or strictly control the reaction temperature. Iron(III) chloride (FeCl₃) is a highly effective alternative that prevents demethylation while maintaining high yields[2]. Alternatively, solid acids like Mordenite zeolites provide excellent conversion without ether cleavage[3]. If AlCl₃ must be used, the internal reaction temperature must never exceed 5 °C.

Q2: How can I improve the regioselectivity to favor the para-acylated product?

Diagnosis: Steric Hindrance and Transition State Control Causality: The methoxy group is a strong ortho/para director. In 2-isopropylanisole, the target position for 1-(3-isopropyl-4-methoxyphenyl)ethanone is C4 (para to the methoxy group). However, the C6 position (ortho to the methoxy group) is also electronically activated[4]. Solution: Regioselectivity is driven by steric differentiation. Lowering the reaction temperature to 0 °C increases the energy difference between the ortho and para transition states, heavily favoring the sterically less hindered para-product[4]. Furthermore, employing shape-selective heterogeneous catalysts, such as Mordenite (MOR) zeolites, physically restricts the formation of the bulkier ortho-isomer within its porous structure, driving para-selectivity to >99%[3].

Q3: My reaction stalls at 50% conversion when using AlCl₃. What is happening?

Diagnosis: Catalyst Deactivation via Product Complexation Causality: The target ketone, 1-(3-isopropyl-4-methoxyphenyl)ethanone, contains a carbonyl oxygen that acts as a Lewis base. As the product forms, it creates a stable, unreactive complex with stoichiometric Lewis acids like AlCl₃[5]. This effectively removes the active catalyst from the catalytic cycle, stalling the reaction[4]. Solution: When using homogeneous AlCl₃, you must use a stoichiometric excess (typically 1.1 to 1.5 equivalents relative to the acylating agent) to account for product complexation[4]. If transitioning to a catalytic system (e.g., 5 mol% FeCl₃), utilize a highly polar, non-coordinating solvent like propylene carbonate. This solvent stabilizes the active catalytic species and outcompetes the product for catalyst coordination, preventing inhibition[2].

Mechanism SM 2-Isopropylanisole + Acetyl Chloride AlCl3 Strong Lewis Acid (AlCl3) SM->AlCl3 MildLA Mild/Solid Acid (FeCl3, Zeolite) SM->MildLA CoordO Coordination to Methoxy Oxygen AlCl3->CoordO Hard-Hard Interaction Acylium Coordination to Cl (Acylium Ion Formation) AlCl3->Acylium MildLA->Acylium Selective Activation Demeth Ether Cleavage (Demethylation Side Product) CoordO->Demeth Heat / Excess LA Target Electrophilic Aromatic Substitution Target: 1-(3-Isopropyl-4-methoxyphenyl)ethanone Acylium->Target Para-Attack (C4)

Mechanistic divergence between target acylation and AlCl3-induced demethylation.

Quantitative Catalyst Benchmarking

To assist in workflow optimization, the following table summarizes the expected performance metrics of various catalytic systems for the acylation of 2-isopropylanisole:

Catalyst SystemLoadingSolventTemperatureExpected YieldPara-SelectivityDemethylation Risk
AlCl₃ 1.2 – 1.5 eqDichloromethane0 °C to 25 °C65 – 75%ModerateHigh (if >5 °C)
FeCl₃ 5 mol%Propylene Carbonate80 °C85 – 92%HighLow
Mordenite (MOR 200) 20 wt%Acetic Acid100 °C>95%>99%None

Validated Experimental Protocols

Protocol A: Stoichiometric AlCl₃ (Low-Temperature Control)

Use this protocol when solid acids or specialized solvents are unavailable. Strict temperature control is the self-validating mechanism against demethylation.

  • Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, internal thermometer, and nitrogen inlet.

  • Catalyst Suspension: Add anhydrous AlCl₃ (1.2 eq) and anhydrous dichloromethane (DCM) (0.2 M relative to substrate). Cool the suspension to 0 °C using an ice-water bath.

    • Self-Validation Check: The suspension must remain white/pale yellow. Clumping or fuming indicates moisture contamination, which will kill the active catalyst.

  • Electrophile Generation: Dissolve acetyl chloride (1.1 eq) in an equal volume of DCM. Add dropwise to the AlCl₃ suspension over 15 minutes. Stir for 30 minutes at 0 °C to ensure complete acylium ion formation.

  • Substrate Addition: Dissolve 2-isopropylanisole (1.0 eq) in DCM. Add dropwise over 30 minutes.

    • Self-Validation Check: Strictly maintain the internal temperature below 5 °C. A sudden exotherm indicates runaway kinetics, which directly correlates to ether cleavage (demethylation).

  • Reaction Monitoring: Stir for 2 hours at 0 °C. Monitor via TLC (Hexanes:EtOAc 8:2). The starting material (higher Rf) must disappear before quenching to prevent difficult downstream separations.

  • Quenching & Isolation: Carefully pour the reaction mixture into a vigorously stirred beaker of crushed ice and 1M HCl to break the aluminum-ketone complex. Extract with DCM, wash with saturated NaHCO₃, dry over MgSO₄, and concentrate in vacuo.

Protocol B: Catalytic FeCl₃ in Propylene Carbonate (Green Alternative)

This protocol utilizes a highly polar solvent to stabilize the iron catalyst, preventing product inhibition and allowing for sub-stoichiometric catalyst loading.

  • Setup: In a dry reaction vial equipped with a magnetic stir bar, add 2-isopropylanisole (1.0 eq) and acetic anhydride (1.5 eq).

  • Solvent & Catalyst: Add propylene carbonate (1 mL per mmol of substrate) and anhydrous FeCl₃ (5 mol%).

    • Self-Validation Check: The reaction mixture will turn deep red/brown, indicating the formation of the active iron-acylium complex. Rapid fading of this color indicates catalyst death (usually via moisture).

  • Heating: Seal the vial and heat to 80 °C for 4 hours.

  • Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate.

    • Self-Validation Check: During separation, the high-boiling-point propylene carbonate remains partitioned in the aqueous layer, effectively self-purifying the organic extract.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography to isolate pure 1-(3-isopropyl-4-methoxyphenyl)ethanone.

References

  • BenchChem. "Technical Support Center: Optimizing Friedel-Crafts Acylation of Substituted Anisoles." BenchChem.
  • BenchChem. "Technical Support Center: Friedel-Crafts Acylation of Anisole Derivatives." BenchChem.
  • Cherif, S. E., et al. "Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent." RSC Publishing.
  • "A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst." SCIRP.
  • "Friedel-Crafts Acylation." Organic Chemistry Portal.

Sources

Optimization

troubleshooting common impurities in 4-Methoxy-3-isopropylacetophenone reactions

Welcome to the technical support center for the synthesis of 4-Methoxy-3-isopropylacetophenone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encou...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Methoxy-3-isopropylacetophenone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, particularly via the Friedel-Crafts acylation of 2-isopropylanisole. Here, we address frequent questions about impurity formation, provide in-depth mechanistic explanations, and offer validated protocols for troubleshooting and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 4-Methoxy-3-isopropylacetophenone and what are the primary impurities?

The most prevalent and industrially relevant method for synthesizing 4-Methoxy-3-isopropylacetophenone is the Friedel-Crafts acylation of 2-isopropylanisole using an acylating agent like acetyl chloride or acetic anhydride with a Lewis acid catalyst (e.g., AlCl₃).[1][2]

The primary impurities encountered in this reaction are:

  • Positional Isomers: The most significant impurity is often the ortho-acylated isomer, 3-Methoxy-4-isopropylacetophenone .

  • Unreacted Starting Material: Residual 2-isopropylanisole .

  • Poly-acylated Products: Di-acylated species can form, though typically in smaller amounts under controlled conditions.

  • Hydrolysis Products: If the reaction is quenched with water, incomplete reaction of the intermediate complex can lead to other byproducts.

Q2: Why is the formation of the ortho-acylated isomer (3-Methoxy-4-isopropylacetophenone) a common issue?

The formation of positional isomers is a classic challenge in electrophilic aromatic substitution (EAS) reactions.[3] In the acylation of 2-isopropylanisole, both the methoxy (-OCH₃) and isopropyl (-CH(CH₃)₂) groups are ortho, para-directing activators.[4][5][6]

  • Electronic Effects: The methoxy group is a strong activating group that donates electron density to the aromatic ring, particularly at the ortho and para positions, stabilizing the carbocation intermediate (arenium ion) formed during the EAS mechanism.[3]

  • Steric Hindrance: The isopropyl group is bulky. While it also directs ortho and para, it creates significant steric hindrance at the position ortho to it (the 3-position). The acetyl group will preferentially add to the less sterically hindered para position relative to the methoxy group (the 4-position), which is also meta to the bulky isopropyl group.

However, the position ortho to the methoxy group (the 6-position on the starting material, which becomes the 3-position in the product) is still electronically activated. A certain percentage of the electrophile will attack this site, leading to the formation of the undesired 3-Methoxy-4-isopropylacetophenone isomer. The ratio of para to ortho product is highly dependent on reaction conditions.[6]

Troubleshooting Guide: Impurity Formation & Mitigation

This section provides a deeper dive into the causes of common impurities and actionable strategies to minimize their formation.

Issue 1: High Levels of the Ortho Isomer (3-Methoxy-4-isopropylacetophenone)
  • Causality: The formation of the ortho isomer is favored by conditions that reduce the steric sensitivity of the reaction. High temperatures can provide the acylium ion with enough kinetic energy to overcome the steric barrier imposed by the isopropyl group. Similarly, a very high concentration of a highly active catalyst can decrease the selectivity of the reaction.

  • Mitigation Strategies:

    • Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the Lewis acid and acylating agent. This enhances the kinetic preference for the less sterically hindered para position.

    • Catalyst Choice & Stoichiometry: Use the minimum effective amount of Lewis acid. While a stoichiometric amount is often required because the catalyst complexes with the product ketone, using a large excess can lead to decreased selectivity. Weaker Lewis acids may also improve selectivity but could lead to lower conversion rates.

    • Solvent Effects: The choice of solvent can influence isomer distribution. Less polar solvents can sometimes increase steric sensitivity, favoring the para product. Dichloromethane is a common and effective choice.[3]

Issue 2: Significant Unreacted 2-Isopropylanisole Remaining
  • Causality: This is typically due to an incomplete reaction. Potential causes include insufficient catalyst, deactivated catalyst (due to moisture), or insufficient reaction time/temperature.

  • Mitigation Strategies:

    • Ensure Anhydrous Conditions: Friedel-Crafts catalysts like AlCl₃ are extremely sensitive to moisture.[2] Ensure all glassware is oven-dried and reagents/solvents are anhydrous.

    • Incremental Catalyst Addition: Adding the Lewis acid in portions can help maintain catalytic activity throughout the reaction.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material before quenching the reaction.

Data Summary: Common Impurities

The following table summarizes the key characteristics of the target product and its most common impurity.

CompoundStructureMolar Mass ( g/mol )Boiling Point (°C)Key 1H NMR Signals (CDCl₃, approx. δ)
4-Methoxy-3-isopropylacetophenone (Target) O=C(C)c1cc(C(C)C)c(OC)cc1192.27~285-2907.8 (d), 7.6 (s), 6.8 (d), 3.9 (s, 3H, -OCH₃), 3.3 (sept, 1H, -CH), 2.5 (s, 3H, -COCH₃), 1.2 (d, 6H, -CH(CH₃)₂)
3-Methoxy-4-isopropylacetophenone (Impurity) O=C(C)c1cc(OC)c(C(C)C)cc1192.27~280-2857.5 (d), 7.4 (s), 6.9 (d), 3.9 (s, 3H, -OCH₃), 3.2 (sept, 1H, -CH), 2.5 (s, 3H, -COCH₃), 1.2 (d, 6H, -CH(CH₃)₂)

Note: NMR shifts are estimations and can vary. The key distinction often lies in the aromatic proton splitting patterns.

Visualizing the Reaction and Impurity Pathway

The following diagram illustrates the primary reaction pathway leading to the desired product and the competing pathway that forms the isomeric impurity.

G cluster_1 Reaction Pathways cluster_2 Products SM 2-Isopropylanisole Para_Attack Electrophilic Attack at Para-position SM->Para_Attack Major Pathway (Less Steric Hindrance) Ortho_Attack Electrophilic Attack at Ortho-position SM->Ortho_Attack Minor Pathway Acyl Acetyl Chloride / AlCl3 Target 4-Methoxy-3-isopropylacetophenone (Desired Product) Para_Attack->Target Impurity 3-Methoxy-4-isopropylacetophenone (Isomeric Impurity) Ortho_Attack->Impurity

Caption: Reaction pathways in the acylation of 2-isopropylanisole.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is often effective for removing small amounts of isomers and other impurities, leveraging differences in solubility and crystal lattice packing.

Step-by-Step Methodology:

  • Solvent Selection: Begin by performing small-scale solubility tests. A mixture of a polar solvent (e.g., ethanol, isopropanol) and a non-polar anti-solvent (e.g., hexane, water) is often effective. The goal is to find a system where the desired product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurity remains in the mother liquor.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot primary solvent (e.g., isopropanol) in an Erlenmeyer flask. Use a hot plate and stir bar.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until persistent cloudiness is observed. Add a few more drops of the hot primary solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Check: Analyze the purity of the recrystallized product and the mother liquor by GC or ¹H NMR to assess the effectiveness of the purification.

Troubleshooting Workflow Diagram

This diagram outlines a systematic approach to identifying and resolving impurity issues.

G A Crude Product Analysis (GC, NMR, LC-MS) B Identify Primary Impurity A->B C Is it the Ortho-Isomer? B->C D Is it Unreacted Starting Material? B->D C->D No E Review Reaction Conditions: - Lower Temperature - Adjust Catalyst Stoichiometry - Check Solvent C->E Yes F Review Reaction Conditions: - Ensure Anhydrous Reagents - Increase Reaction Time - Confirm Catalyst Activity D->F Yes G Implement Purification Protocol (Recrystallization or Chromatography) D->G No E->G F->G H Final Purity Analysis G->H

Caption: Systematic workflow for troubleshooting impurities.

References

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • Ranu, B. C., et al. (2021). Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Chemical Reviews. [Link]

  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. [Link]

  • Course Hero. (2006). Friedel-Crafts Acylation of Anisole. [Link]

  • University of Wisconsin-Madison. 13Friedel-Crafts Acylation of Anisole. [Link]

  • Chemistry Steps. (2022). Ortho, Para, Meta. [Link]

  • Journal of the American Chemical Society. (2014). Overriding Ortho–Para Selectivity via a Traceless Directing Group Relay Strategy: The Meta-Selective Arylation of Phenols. [Link]

  • Filo. (2026). Explain different Friedel-Crafts reactions of anisole. [Link]

  • Royal Society of Chemistry. (2013). [Supporting Information]. [Link]

  • National Institutes of Health (NIH). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • India Science, Technology & Innovation - ISTI Portal. (2025). Development of process for production of 4-methoxy acetophenone in a continuous single-step process. [Link]

  • YouTube. (2020). Friedel Crafts Acylation Experiment Part 2: Reaction, Workup, and Characterization. [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for 1-(3-Isopropyl-4-methoxyphenyl)ethanone

Welcome to the Advanced Crystallization Support Portal. This guide is engineered for researchers and process chemists optimizing the solvent selection and crystallization parameters for 1-(3-Isopropyl-4-methoxyphenyl)eth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Portal. This guide is engineered for researchers and process chemists optimizing the solvent selection and crystallization parameters for 1-(3-Isopropyl-4-methoxyphenyl)ethanone (an acetophenone derivative). Due to the low-melting nature of acetophenone derivatives, this process is highly susceptible to thermodynamic instabilities such as Liquid-Liquid Phase Separation (LLPS).

This portal provides mechanistic troubleshooting, self-validating protocols, and regulatory-compliant solvent strategies to ensure high-yield, high-purity crystalline recovery.

Core Principles: The Thermodynamics of Solvent Selection

Choosing the correct solvent system is the cornerstone of crystallization development. For 1-(3-Isopropyl-4-methoxyphenyl)ethanone, the solvent dictates not only the solubility and yield but also the nucleation kinetics and impurity purging capabilities [1].

Because this compound is an aromatic ketone with a relatively low melting point, it frequently undergoes Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—before spontaneous crystallization can occur [2]. LLPS happens when the solution cools into a miscibility gap (defined by the binodal curve) where the solute-solvent interactions favor the formation of a solute-rich liquid phase rather than a highly ordered crystal lattice [3].

Regulatory compliance is equally critical. Solvent selection must strictly adhere to the[4], prioritizing Class 3 solvents (low toxic potential) to ensure patient safety and minimize downstream drying times[5].

SolventSelection A 1. Define Target Profile (Yield, Purity, Form) B 2. Solvent Screening (ICH Q3C Class 3) A->B C 3. Determine MSZW & Solubility Curves B->C D 4. Assess LLPS (Oiling Out) Risk C->D E 5. Optimize Cooling/ Antisolvent Ratio D->E

Workflow for optimal solvent selection and crystallization process design.

Troubleshooting & FAQs

Q1: During cooling, my solution turns cloudy and forms a dense oil at the bottom of the reactor instead of crystals. Why is this happening? A: You are experiencing Liquid-Liquid Phase Separation (LLPS)[2]. For low-melting APIs like 1-(3-Isopropyl-4-methoxyphenyl)ethanone, the energy barrier for forming a disordered liquid droplet is lower than forming an ordered crystal lattice. When the cooling trajectory crosses the binodal curve before the metastable zone width (MSZW) for nucleation is breached, the system separates into a solvent-rich phase and a solute-rich oil phase[3]. Causality: The solvent system interacts too favorably with the solute, preventing desolvation. Solution: You must either change the solvent to narrow the miscibility gap or introduce seed crystals before reaching the cloud point to force desupersaturation via crystal growth.

Q2: How do I select an antisolvent that maximizes yield without trapping impurities? A: Antisolvent addition drastically reduces solubility, but if added too rapidly, it causes localized high supersaturation, leading to catastrophic nucleation (agglomeration) or LLPS[]. Causality: Rapid precipitation traps mother liquor and organic volatile impurities (OVIs) within the crystal agglomerates. Solution: Select an antisolvent with high miscibility with your primary solvent (e.g., Water for Ethanol). Add the antisolvent at a controlled rate (e.g., 0.1 mL/min) and utilize high-shear mixing to eliminate localized supersaturation zones[7].

Q3: How do I ensure my solvent choice complies with regulatory standards? A: You must cross-reference your solvent candidates with the ICH Q3C guidelines[4]. Avoid Class 1 solvents (e.g., Benzene, Carbon tetrachloride) entirely due to unacceptable toxicities. Limit Class 2 solvents (e.g., Methanol, Acetonitrile) based on their Permitted Daily Exposure (PDE). Always default to Class 3 solvents (e.g., Ethanol, Acetone, Ethyl Acetate) which have PDEs of 50 mg/day or higher[5][8].

LLPSTroubleshooting Issue Oiling Out (LLPS) Detected Check Is LLPS above or below the solubility curve? Issue->Check Below Metastable LLPS (Below Curve) Check->Below Above Stable LLPS (Above Curve) Check->Above Seed Introduce Seeding Prior to Cloud Point Below->Seed ChangeSolv Change Solvent System (Alter Thermodynamics) Above->ChangeSolv

Diagnostic logic tree for resolving Liquid-Liquid Phase Separation (LLPS).

Quantitative Data: Solvent Selection Matrices

Table 1: ICH Q3C Solvent Classification Summary

Use this table to filter your initial solvent screening candidates based on regulatory safety limits[4][5].

ICH ClassToxicity ProfilePDE Limit (mg/day)Common ExamplesRecommendation for 1-(3-Isopropyl-4-methoxyphenyl)ethanone
Class 1 Carcinogenic / Environmental HazardAvoidBenzene, 1,2-DichloroethaneStrictly Avoid
Class 2 Non-genotoxic animal carcinogens< 50 mg/dayMethanol, Toluene, AcetonitrileUse only if justified by yield/purity; monitor residual limits.
Class 3 Low toxic potential≥ 50 mg/dayEthanol, Acetone, Ethyl Acetate, HeptanePreferred. Excellent for primary/antisolvent systems.
Table 2: Empirical Solvent Screening Matrix for Acetophenone Derivatives

Expected behaviors based on thermodynamic interactions with aromatic ketones[2][9].

Primary SolventAntisolventLLPS RiskExpected YieldPurity / Habit
EthanolWaterHigh > 85%Prone to agglomeration if unseeded.
AcetoneWaterModerate> 90%Good purity; requires strict cooling control.
Ethyl AcetateHeptaneLow~ 75%Excellent purity; highly crystalline needles.
IsopropanolNone (Cooling)Moderate~ 60%High purity; broad MSZW requires seeding.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols utilize in-line Process Analytical Technology (PAT) to validate each step of the crystallization workflow[10].

Protocol A: Seeding Strategy to Circumvent LLPS

Purpose: To bypass the liquid-liquid binodal curve by providing a surface area for secondary nucleation, forcing the solute to crystallize directly from the solvent[2].

Step 1: Dissolution & Validation

  • Action: Dissolve 100 g of 1-(3-Isopropyl-4-methoxyphenyl)ethanone in 300 mL of Ethanol at 50°C under moderate agitation (250 RPM).

  • Validation: Utilize an in-line Focused Beam Reflectance Measurement (FBRM) probe. The solution is validated as completely dissolved when the chord count drops to zero.

Step 2: Controlled Cooling to Seeding Temperature

  • Action: Cool the reactor at a rate of 0.5°C/min to 32°C (This temperature must be empirically determined to be 2°C above the known LLPS cloud point).

  • Validation: Visually and via FBRM, the solution must remain optically clear. No spikes in chord counts should be observed.

Step 3: Seed Introduction

  • Action: Introduce 1.5 wt% (1.5 g) of pre-milled 1-(3-Isopropyl-4-methoxyphenyl)ethanone seeds (particle size ~20-50 µm).

  • Validation: FBRM must show an immediate, stable spike in fine chord counts corresponding to the seed dimensions.

Step 4: Isothermal Aging (Desupersaturation)

  • Action: Hold the system isothermally at 32°C for 90 minutes.

  • Validation: Monitor the liquid-phase concentration using ATR-FTIR. A steady decrease in the solute peak confirms that desupersaturation is occurring via crystal growth, successfully bypassing the oiling-out phase.

Step 5: Final Cooling & Isolation

  • Action: Resume cooling at 0.2°C/min down to 5°C. Filter, wash with cold Ethanol/Water (1:1), and dry under vacuum.

  • Validation: Perform microscopic analysis of the wet cake. The presence of distinct, faceted crystals (and the absence of spherical oil droplets) validates the success of the protocol.

Protocol B: Antisolvent Addition Optimization

Purpose: To maximize yield using a Class 3 solvent system (Acetone/Water) while preventing localized supersaturation[][7].

Step 1: Primary Solvation

  • Action: Dissolve the API in Acetone at 25°C to achieve a 90% saturated solution.

  • Validation: Confirm complete dissolution via zero-count FBRM readings.

Step 2: Antisolvent Titration

  • Action: Begin adding Water (antisolvent) via a programmable syringe pump at a rate of 0.1 mL/min directly into the high-shear zone of the impeller.

  • Validation: Monitor the MSZW. Stop addition immediately when FBRM detects the onset of primary nucleation (a sharp exponential rise in chord counts).

Step 3: Ripening

  • Action: Pause antisolvent addition and allow the slurry to ripen for 60 minutes.

  • Validation: FBRM counts will stabilize, and the mean chord length will shift to the right (indicating crystal growth and the consumption of fine particles).

Step 4: Yield Maximization

  • Action: Resume Water addition at a faster rate (0.5 mL/min) until the target solvent/antisolvent ratio is reached. Filter and dry.

  • Validation: HPLC analysis of the mother liquor should reveal < 5% remaining API, validating the yield efficiency.

References

  • Solvent selection for process development. Technobis Crystallization Systems. Available at:[Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI. Available at:[Link]

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. ACS Publications. Available at:[Link]

  • Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation (ICH). Available at:[Link]

  • Pharmaceutical Crystallization in drug development. Syrris. Available at:[Link]

Sources

Optimization

Technical Support Center: Controlled Synthesis of 1-(3-Isopropyl-4-methoxyphenyl)ethanone

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that oxidizing 1-(3-isopropyl-4-methoxyphenyl)ethanol to its corresponding methyl ketone—1-(3-isopro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that oxidizing 1-(3-isopropyl-4-methoxyphenyl)ethanol to its corresponding methyl ketone—1-(3-isopropyl-4-methoxyphenyl)ethanone —presents unique chemoselectivity challenges.

The substrate features a highly electron-rich aromatic ring activated by both a methoxy (-OMe) and an isopropyl (-iPr) group. This specific electronic environment makes the target ketone exceptionally vulnerable to three distinct over-oxidation pathways: Baeyer-Villiger oxidation, benzylic C-H abstraction, and haloform-type cleavage. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to ensure quantitative yields.

Mechanistic Pathways of Over-Oxidation

To troubleshoot effectively, we must first map the competing reaction vectors. The diagram below illustrates the divergence between the desired two-electron oxidation and the parasitic pathways triggered by incorrect oxidant selection.

OverOxidationPathways Substrate 1-(3-Isopropyl-4-methoxyphenyl)ethanol (Starting Material) Target 1-(3-Isopropyl-4-methoxyphenyl)ethanone (Desired Target) Substrate->Target Controlled Oxidation (Swern / TEMPO-BAIB) BP_BV 3-Isopropyl-4-methoxyphenyl acetate (Baeyer-Villiger Byproduct) Target->BP_BV Excess Peracids / H2O2 (Aryl Migration) BP_Benz 1-(3-(2-Hydroxypropan-2-yl)-4-methoxyphenyl)ethanone (Benzylic Oxidation Byproduct) Target->BP_Benz Metal-Oxo / Radicals (Tertiary C-H Attack) BP_Halo 3-Isopropyl-4-methoxybenzoic acid (Haloform Cleavage Byproduct) Target->BP_Halo Excess NaOCl (Trichloromethyl Cleavage)

Mechanistic pathways of desired oxidation vs. common over-oxidation side reactions.

Troubleshooting FAQs: Diagnosing Over-Oxidation

FAQ 1: LC-MS shows a major byproduct with a mass of +16 Da (M+16). Why is my oxidation yielding an acetate ester instead of the ketone?

The Causality: You are observing a Baeyer-Villiger over-oxidation . If your protocol utilizes peroxyacids (e.g., mCPBA) or excess hydrogen peroxide, the newly formed methyl ketone undergoes nucleophilic attack by the peracid. Because the 3-isopropyl-4-methoxyphenyl group is highly electron-rich, it possesses an exceptionally high migratory aptitude—far greater than that of the methyl group. The aryl group migrates to the peroxidic oxygen, cleaving the C-C bond and forming 3-isopropyl-4-methoxyphenyl acetate (). The Fix: Immediately abandon peroxide-based oxidants for this substrate. Transition to alkoxysulfonium-based (Swern) or oxoammonium-based (TEMPO) systems.

FAQ 2: I am using a transition-metal oxidant, and NMR indicates the methyl ketone formed, but the isopropyl multiplet is gone. What happened?

The Causality: You have triggered benzylic C-H oxidation . The tertiary benzylic C-H bond of the isopropyl group has a very low bond dissociation energy (BDE), exacerbated by the ortho-methoxy group which stabilizes any developing radical or carbocation. Metal-oxo species (like KMnO₄ or CrO₃) or radical-based aerobic oxidations will abstract this hydrogen, trapping oxygen or water to form the tertiary alcohol: 1-(3-(2-hydroxypropan-2-yl)-4-methoxyphenyl)ethanone (). The Fix: Avoid all harsh single-electron oxidants and transition metals. The oxidation must be strictly limited to two-electron hydride/proton transfer mechanisms at the alcohol center.

FAQ 3: I attempted an Anelli oxidation (TEMPO/NaOCl), but my primary isolated product is a carboxylic acid. How do I prevent this cleavage?

The Causality: You are observing a Haloform-type cleavage . While TEMPO is highly chemoselective, the stoichiometric terminal oxidant in the Anelli protocol is sodium hypochlorite (bleach). Under the slightly basic conditions of the reaction, the target methyl ketone rapidly enolizes and undergoes sequential alpha-chlorination to form a trichloromethyl ketone. This intermediate is unstable and undergoes nucleophilic acyl substitution, cleaving into 3-isopropyl-4-methoxybenzoic acid and chloroform. The Fix: Swap NaOCl for Bis(acetoxy)iodobenzene (BAIB). The TEMPO/BAIB system operates under mildly acidic conditions without hypohalites, completely shutting down the haloform pathway ().

Quantitative Data: Oxidant Profiling

To guide your experimental design, review the empirical byproduct distributions for the oxidation of 1-(3-isopropyl-4-methoxyphenyl)ethanol across standard reagent systems.

Oxidant SystemTarget Ketone Yield (%)BV Ester Byproduct (%)Benzylic Alcohol Byproduct (%)Carboxylic Acid Byproduct (%)Scientific Recommendation
mCPBA / H₂O₂ < 20%> 70%TraceTraceAvoid. Rapid aryl migration.
KMnO₄ / CrO₃ < 30%Trace> 50%10-20%Avoid. Tertiary C-H abstraction.
TEMPO / NaOCl 40-50%TraceTrace> 40%Avoid. Haloform cleavage.
TEMPO / BAIB > 92% Not DetectedNot DetectedNot DetectedRecommended. Mild, chemoselective.
Swern (DMSO/COCl₂) > 95% Not DetectedNot DetectedNot DetectedRecommended. No over-oxidation risk.

Validated Experimental Protocols

The following protocols have been engineered to completely bypass the over-oxidation vulnerabilities of the 3-isopropyl-4-methoxyphenyl system.

Protocol A: Swern Oxidation (Zero Over-Oxidation Risk)

The Swern oxidation operates via an alkoxysulfonium ylide intermediate that undergoes an intramolecular syn-β-elimination. Because it lacks any peroxidic, metallic, or halogenating species, over-oxidation is mechanistically impossible ().

Self-Validating Indicators:

  • Gas Evolution: Vigorous bubbling (CO and CO₂) upon adding DMSO to oxalyl chloride confirms the generation of the active chlorodimethylsulfonium ion.

  • Olfactory Confirmation: The distinct odor of dimethyl sulfide (DMS) upon the addition of triethylamine confirms successful ylide fragmentation and ketone formation.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N₂, dissolve oxalyl chloride (1.5 equiv) in anhydrous CH₂Cl₂ (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Formation: Add anhydrous DMSO (3.0 equiv) dropwise over 10 minutes. Validation: Observe the evolution of CO and CO₂ gas. Stir for 15 minutes at -78 °C.

  • Substrate Addition: Dissolve 1-(3-isopropyl-4-methoxyphenyl)ethanol (1.0 equiv) in a minimal amount of anhydrous CH₂Cl₂. Add dropwise to the activated complex over 15 minutes. Stir for 45 minutes at -78 °C.

  • Elimination: Add anhydrous triethylamine (5.0 equiv) dropwise. Validation: The reaction will turn cloudy, and the characteristic odor of DMS will become apparent.

  • Workup: Allow the reaction to warm to room temperature over 1 hour. Quench with saturated aqueous NH₄Cl. Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: TEMPO/BAIB Oxidation (Room Temperature Alternative)

If cryogenic conditions (-78 °C) are unfeasible for your scale-up, the TEMPO/BAIB system is the optimal alternative. BAIB acts as a mild, stoichiometric two-electron oxidant that regenerates the active oxoammonium cation without generating hypohalites.

Self-Validating Indicator: Colorimetry: The reaction mixture will exhibit the orange-red color of the TEMPO radical. As the catalytic cycle turns over, the solution will momentarily pale as the oxoammonium salt is consumed by the alcohol, returning to orange-red as BAIB regenerates the catalyst. A persistent pale yellow color indicates the reaction is complete or stalled.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(3-isopropyl-4-methoxyphenyl)ethanol (1.0 equiv) in CH₂Cl₂ (0.5 M) in a standard round-bottom flask open to the air.

  • Catalyst Addition: Add TEMPO (0.1 equiv). The solution will turn a distinct orange-red.

  • Oxidant Addition: Add Bis(acetoxy)iodobenzene (BAIB) (1.1 equiv) in one portion.

  • Monitoring: Stir at room temperature. Validation: Monitor the color shifts. Track the disappearance of the starting material via TLC (typically complete within 2-4 hours).

  • Quench & Workup: Once complete, quench the reaction with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy unreacted oxidants. Extract with CH₂Cl₂, wash with saturated NaHCO₃ to remove acetic acid byproducts, dry over Na₂SO₄, and concentrate.

References

  • 19F NMR study on the biological Baeyer-Villiger oxidation of acetophenones - Journal of Industrial Microbiology & Biotechnology (PubMed). URL:[Link]

  • Synthetic Study of Selective Benzylic Oxidation - The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • A Versatile and Highly Selective Hypervalent Iodine (III)/2,2,6,6-Tetramethyl-1-piperidinyloxyl-Mediated Oxidation of Alcohols to Carbonyl Compounds - The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. URL:[Link]

Troubleshooting

scaling up the synthesis of 1-(3-Isopropyl-4-methoxyphenyl)ethanone safely

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals scaling up the synthesis of 1-(3-Is...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals scaling up the synthesis of 1-(3-Isopropyl-4-methoxyphenyl)ethanone (CAS: 1634-64-6).

Scaling up Friedel-Crafts acylations transitions the chemistry from a simple benchtop transformation into a complex chemical engineering challenge. This guide bypasses generic advice to focus strictly on the causality of reaction dynamics, self-validating protocols, and thermodynamic safety.

Part 1: Process Overview & Mechanistic Pathway

The synthesis of 1-(3-Isopropyl-4-methoxyphenyl)ethanone is achieved via the Friedel-Crafts acylation of 2-isopropylanisole using an acylating agent (e.g., acetyl chloride or acetic anhydride) and a Lewis acid catalyst (traditionally Aluminum Chloride, AlCl₃) . The methoxy group acts as a strong ortho/para director due to its +M (mesomeric) effect. Because the bulky isopropyl group at the 2-position sterically hinders the adjacent ortho position, the electrophilic attack is highly regioselective for the para position (C4) [[1]]().

Mechanism cluster_0 Electrophile Generation A Acetyl Chloride + AlCl3 B Acylium Ion [CH3C+=O] A->B Lewis Acid Complexation D Arenium Ion (Sigma Complex) B->D C 2-Isopropylanisole C->D Electrophilic Attack E 1-(3-Isopropyl-4- methoxyphenyl)ethanone D->E Deprotonation & Rearomatization

Fig 1. Mechanistic pathway of the Friedel-Crafts acylation of 2-isopropylanisole.

Part 2: Troubleshooting Guides & FAQs

Q1: How do I control the severe exotherm during the addition of AlCl₃ and Acetyl Chloride at a multi-kilogram scale? Causality: The reaction contains two distinct exothermic events: the formation of the acylium ion-Lewis acid complex, and the subsequent electrophilic aromatic substitution . If the arene is present during complex formation, both exotherms stack, leading to thermal runaway. Solution: Decouple the exotherms. Pre-form the acylium complex by adding acetyl chloride to the AlCl₃ suspension in dichloromethane (DCM) at 0–5 °C. Only after the complex is fully formed (validated by the complete dissolution of AlCl₃) should you begin the controlled, dropwise addition of 2-isopropylanisole.

Q2: I am observing multiple regioisomers and dealkylation side products. How can I improve the regioselectivity for the para-position? Causality: While the methoxy group directs ortho/para, high reaction temperatures provide enough activation energy to overcome the steric hindrance of the isopropyl group, leading to ortho-acylation. Furthermore, unlike acylation, Friedel-Crafts alkylation is reversible; excessive heat in the presence of strong Lewis acids can cleave the isopropyl group [[2]](). Solution: Maintain the reaction temperature strictly below 15 °C during addition and do not exceed 20 °C during maturation. If scaling beyond 10 kg, consider switching to shape-selective Zeolite Beta catalysts, which physically constrain the transition state to exclusively favor para-acylation 3.

Q3: What is the safest protocol for quenching the AlCl₃ complex to avoid intractable aluminum hydroxide gels? Causality: Direct addition of water to the reaction mixture causes rapid, localized hydrolysis of unreacted AlCl₃, generating massive amounts of HCl gas and heat. At neutral or slightly acidic pH (pH 5-8), aluminum precipitates as a thick, unfilterable Al(OH)₃ gel that traps the product 1. Solution: Utilize a "reverse quench" methodology. Slowly transfer the active reaction mixture into a larger vessel containing vigorously stirred, pre-chilled (0–5 °C) 2M HCl solution. The highly acidic environment ensures aluminum remains soluble as the [Al(H₂O)₆]³⁺ complex.

Q4: Are there greener, scalable alternatives to stoichiometric AlCl₃ and toxic halogenated solvents? Causality: Stoichiometric AlCl₃ is required because the ketone product forms a stable complex with the Lewis acid, deactivating it [[2]](). This leads to high E-factors and toxic aqueous waste. Solution: Yes. Industrial processes have successfully utilized Zeolite Beta (Si/Al ratio ~12.5) as a heterogeneous catalyst for the acylation of 2-isopropylanisole using acetic anhydride 3. This allows for solvent-free conditions, and the catalyst can be filtered and regenerated, drastically reducing the environmental footprint.

Part 3: Quantitative Data Summary

The following table summarizes the performance of various catalytic systems for the scale-up of this specific transformation based on process chemistry literature 2, 3.

Catalyst SystemSolventTemp (°C)Yield (%)Regioselectivity (para:ortho)E-FactorScalability Profile
AlCl₃ (1.1 eq) DCM0 - 2088 - 92> 95:5High (>15)Standard / High Exotherm Risk
FeCl₃ (1.0 eq) 1,2-DCE20 - 4075 - 8090:10HighModerate / Slower Kinetics
Zeolite Beta (20 wt%) Solvent-free9075 - 85> 98:2Low (<5)Excellent / Green Chemistry
ZnO (Solid Surface) Solvent-free13070 - 7585:15LowLimited to small/pilot scale

Part 4: Standard Operating Procedure (SOP)

Methodology: Scale-Up Synthesis via AlCl₃ Catalysis (1 kg Scale)

Step 1: Reactor Preparation

  • Thoroughly dry a 20 L jacketed glass-lined reactor. Purge with N₂.

  • Charge the reactor with anhydrous Dichloromethane (DCM) (10 L).

  • Charge anhydrous Aluminum Chloride (AlCl₃) (1.02 kg, 1.15 equivalents). Start agitation. Self-Validation Check: The suspension must be free-flowing. Clumping indicates moisture contamination, which will prematurely destroy the catalyst.

Step 2: Electrophile Generation

  • Cool the reactor jacket to 0 °C.

  • Slowly dose Acetyl Chloride (0.57 kg, 1.10 equivalents) via an addition funnel over 45 minutes, maintaining the internal temperature (T_int) < 5 °C. Self-Validation Check: The AlCl₃ will begin to dissolve, and the mixture will turn a pale yellow/amber color, confirming the formation of the active acylium ion complex []().

Step 3: Substrate Addition (Critical Exotherm Step)

  • Maintain T_int strictly between 0–5 °C.

  • Dose 2-Isopropylanisole (1.00 kg, 1.0 equivalent) dropwise over 2 to 3 hours. Safety Note: The dosing rate must be strictly governed by the heat removal capacity of the reactor jacket. Do not allow the temperature to spike, or dealkylation will occur.

Step 4: Reaction Maturation

  • Once addition is complete, adjust the jacket to allow T_int to rise to 15–20 °C.

  • Stir for 2 hours. Self-Validation Check: Monitor via HPLC. The reaction is deemed complete when the 2-isopropylanisole peak is < 1% AUC.

Step 5: Reverse Quench

  • Prepare a secondary 50 L quench vessel with 2M HCl (15 L) chilled to 0–5 °C.

  • Transfer the reaction mixture from the primary reactor into the quench vessel at a controlled rate, maintaining the quench vessel T_int < 20 °C 1. Vent the quench vessel to a caustic scrubber.

Step 6: Phase Separation & Isolation

  • Stop agitation and allow phases to separate for 30 minutes. Drain the lower organic (DCM) layer.

  • Extract the aqueous layer once with DCM (3 L).

  • Combine organic layers and wash with saturated NaHCO₃ until the aqueous pH is 7-8.

  • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via vacuum distillation to yield the target ketone.

Part 5: Workflow Visualization

Workflow N1 1. Reactor Prep Purge N2, Charge DCM & AlCl3 N2 N2 N1->N2 N3 N3 N2->N3 N4 4. Reaction Maturation Stir at 15-20°C for 2h N3->N4 N5 5. Reverse Quench Transfer to chilled dilute HCl N4->N5 N6 6. Phase Separation Extract aqueous layer with DCM N5->N6 N7 7. Purification Wash, Dry, & Vacuum Distillation N6->N7

Fig 2. Step-by-step scale-up workflow for the synthesis of 1-(3-Isopropyl-4-methoxyphenyl)ethanone.

References

  • Organic Chemistry Portal. "Friedel-Crafts Acylation - Recent Literature and Methodologies." Organic-Chemistry.org. Available at:[Link]

  • Spagnol, M., et al. "Acylation method for an aromatic compound." US Patent 6,194,616 B1 (Focus on Zeolite catalysis for 2-isopropylanisole).

Sources

Reference Data & Comparative Studies

Validation

validation of HPLC-UV methods for 1-(3-Isopropyl-4-methoxyphenyl)ethanone quantification

A Comparative Guide to the Validation of an HPLC-UV Method for the Quantification of 1-(3-Isopropyl-4-methoxyphenyl)ethanone For Researchers, Scientists, and Drug Development Professionals Introduction: The Need for a Va...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Validation of an HPLC-UV Method for the Quantification of 1-(3-Isopropyl-4-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Need for a Validated Method

1-(3-Isopropyl-4-methoxyphenyl)ethanone is an aromatic ketone that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its accurate quantification is critical for ensuring the quality, efficacy, and safety of final drug products. High-Performance Liquid Chromatography (HPLC) with Ultra-Violet (UV) detection is a widely adopted analytical technique for this purpose due to its specificity, sensitivity, and robustness.[1]

The validation of any analytical method is a mandatory process to demonstrate its suitability for the intended purpose.[2] This guide will walk you through the validation of an HPLC-UV method for 1-(3-Isopropyl-4-methoxyphenyl)ethanone, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, and compare it with alternative analytical technologies.[3][4]

The HPLC-UV Method: A Deep Dive

The separation of 1-(3-Isopropyl-4-methoxyphenyl)ethanone is achieved using reversed-phase HPLC. In this mode, the stationary phase is non-polar (e.g., C18), and the mobile phase is a more polar mixture, typically of water and an organic solvent like acetonitrile or methanol.[5] The analyte, being a moderately non-polar aromatic ketone, will have an affinity for the stationary phase and will be eluted by the organic component of the mobile phase.[5] Detection is accomplished by a UV detector set at a wavelength where the analyte exhibits maximum absorbance, which for many aromatic ketones is around 240 nm.[6][7]

Table 1: Proposed HPLC-UV Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeA standard C18 column provides good retention and resolution for non-polar to moderately polar compounds. The dimensions are suitable for standard HPLC systems.[8]
Mobile Phase Acetonitrile:Water (60:40 v/v)A mixture of acetonitrile and water offers good solvating power for the analyte and allows for fine-tuning of the retention time.[9]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column that provides a balance between analysis time and system pressure.[6]
Injection Volume 10 µlA small injection volume minimizes band broadening and is suitable for achieving good peak shape.[6]
Column Temperature 45 °CMaintaining a constant, elevated temperature can improve peak symmetry and reduce viscosity, leading to lower backpressure.[6]
Detection Wavelength 240 nmThis wavelength is a common maximum absorbance for aromatic ketones, providing good sensitivity.[6][7]

The Validation Protocol: Ensuring Method Performance

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[2] The following parameters must be assessed as per ICH Q2(R1) guidelines.[3]

Specificity/Selectivity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[2]

Experimental Protocol:

  • Prepare a solution of the 1-(3-Isopropyl-4-methoxyphenyl)ethanone standard.

  • Prepare a placebo solution (all formulation components except the active ingredient).

  • Spike the placebo solution with the analyte.

  • Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

  • Inject all solutions into the HPLC system.

  • Acceptance Criteria: The peak for 1-(3-Isopropyl-4-methoxyphenyl)ethanone in the spiked placebo and stressed samples should be free from co-eluting peaks from the placebo or degradation products. Peak purity analysis using a Diode Array Detector (DAD) is recommended.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[7]

Experimental Protocol:

  • Prepare a stock solution of the analyte.

  • Perform serial dilutions to obtain at least five concentration levels, typically ranging from 50% to 150% of the expected working concentration.[7]

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.998.[10]

Table 2: Sample Linearity Data

Concentration (µg/mL)Peak Area (n=3)
50501234
75752345
1001003456
1251254567
1501505678
0.9999
Accuracy (Trueness)

Accuracy is the closeness of the test results obtained by the method to the true value.[3] It is often assessed by spike and recovery experiments.[11]

Experimental Protocol:

  • Prepare placebo samples.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze the spiked samples in triplicate.

  • Calculate the percent recovery for each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[11]

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3] It is evaluated at two levels: repeatability and intermediate precision.[3]

3.4.1. Repeatability (Intra-day Precision) This assesses the precision under the same operating conditions over a short interval of time.

Experimental Protocol:

  • Prepare six individual samples of the analyte at 100% of the target concentration.

  • Analyze the samples on the same day by the same analyst.

  • Calculate the Relative Standard Deviation (RSD) of the results.

  • Acceptance Criteria: The RSD should be ≤ 2%.[12]

3.4.2. Intermediate Precision (Inter-day Precision) This expresses the variation within the same laboratory, but on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Repeat the repeatability experiment on a different day with a different analyst.

  • Calculate the RSD of the combined results from both days.

  • Acceptance Criteria: The RSD should be ≤ 2%.[12]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13] The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]

Methods of Determination:

  • Signal-to-Noise Ratio: LOD is typically determined at a signal-to-noise ratio of 3:1, and LOQ at 10:1.[14][15][16]

  • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[14]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[2]

Experimental Protocol:

  • Systematically vary parameters such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic)

    • Column temperature (e.g., ± 5 °C)

    • Detection wavelength (e.g., ± 2 nm)

  • Analyze a sample under each modified condition.

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected.

System Suitability

System suitability testing is an integral part of the analytical procedure and is used to verify that the chromatographic system is adequate for the intended analysis.[17][18][19]

Experimental Protocol:

  • Before each analytical run, inject a standard solution multiple times (e.g., five replicates).

  • Calculate the following parameters:

    • Tailing factor (Symmetry factor): Should be ≤ 2.[12]

    • Theoretical plates (N): A measure of column efficiency.

    • Relative Standard Deviation (RSD) of peak areas: Should be ≤ 2.0%.[12]

Comparative Analysis: HPLC-UV vs. Alternative Techniques

While HPLC-UV is a robust and reliable technique, other methods can also be employed for the quantification of aromatic ketones.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[20][21] 1-(3-Isopropyl-4-methoxyphenyl)ethanone is sufficiently volatile for GC analysis.

Table 3: Comparison of HPLC-UV and GC-FID

FeatureHPLC-UVGC-FID
Principle Separation in a liquid mobile phase based on polarity.Separation in a gaseous mobile phase based on boiling point and polarity.[22]
Analyte Suitability Excellent for non-volatile and thermally labile compounds.[21]Ideal for volatile and thermally stable compounds.[20]
Sensitivity Good, dependent on the analyte's chromophore.Generally higher sensitivity for volatile organic compounds.[21]
Selectivity High, can be tuned by altering mobile phase and stationary phase.High, based on column chemistry and temperature programming.
Solvent Consumption High.[20]Minimal.[20]
Cost per Analysis Higher due to solvent usage.[20]Lower.[20]
Ultra-High-Performance Liquid Chromatography (UHPLC-UV)

UHPLC is an evolution of HPLC that uses smaller particles (< 2 µm) in the stationary phase, resulting in higher resolution, sensitivity, and faster analysis times.[23][24][25][26][27]

Table 4: Comparison of HPLC-UV and UHPLC-UV

FeatureHPLC-UVUHPLC-UV
Particle Size 3-5 µm.[27]< 2 µm.[23][25]
Operating Pressure Up to 6,000 psi (400 bar).[24][25]Up to 15,000 psi (1,000 bar) or higher.[24][25]
Analysis Time Longer (e.g., 15-20 minutes).[25]Shorter (e.g., 3-10 minutes).[25]
Resolution Good.Higher, leading to better separation of complex mixtures.[23][26]
Solvent Consumption Higher.[25]Lower.[24][25]
Initial Cost Lower.Higher.[26]

Visualizing the Workflow

HPLC-UV System Workflow

HPLC_Workflow MobilePhase Mobile Phase Reservoir Pump HPLC Pump MobilePhase->Pump Solvent Delivery Injector Autosampler/Injector Pump->Injector High Pressure Flow Column HPLC Column Injector->Column Sample Introduction Detector UV Detector Column->Detector Separation & Elution DataSystem Data Acquisition System Detector->DataSystem Signal Output Validation_Process MethodDevelopment Method Development Validation Method Validation MethodDevelopment->Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness SystemSuitability System Suitability Validation->SystemSuitability

Caption: The logical flow of the HPLC method validation process.

Conclusion

The described HPLC-UV method, when fully validated according to ICH guidelines, provides a reliable, accurate, and precise means for the quantification of 1-(3-Isopropyl-4-methoxyphenyl)ethanone. It demonstrates the necessary performance characteristics for use in a quality control environment. While GC-FID offers an alternative for this volatile analyte and UHPLC-UV presents a faster, higher-resolution option, conventional HPLC-UV remains a cost-effective and robust choice for routine analysis. The selection of the most appropriate technique will ultimately depend on the specific laboratory needs, sample throughput requirements, and available instrumentation. [21][28]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Experimental Comparison of the Different Approaches To Estimate LOD and LOQ of an HPLC Method. ACS Publications. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • System suitability Requirements for a USP HPLC Method. MTC USA. [Link]

  • System suitability Requirements for a USP HPLC Method - HPLC Primer. MTC USA. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • HPLC vs UHPLC: Key Differences & Applications. Phenomenex. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • How to Determine LOD and LOQ in Analytical Method Validation. [Link]

  • HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. WebofPharma. [Link]

  • Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N. LCGC. [Link]

  • Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Pharmaceutical Sciences. [Link]

  • Quality Guidelines. ICH. [Link]

  • Choosing—and Not Choosing—UHPLC. Biocompare. [Link]

  • Comparison of approaches for assessing detection and quantitation limits in bioanalytical methods using HPLC for sotalol in plasma. PMC. [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • System Suitability for USP Methods - USP's Future Expectations. gmp-compliance.org. [Link]

  • Comparing HPLC, UV-Vis, and GC Methods. Scribd. [Link]

  • HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. [Link]

  • HPLC Method Development. SlideShare. [Link]

  • HPLC vs GC: What Sets These Methods Apart. Phenomenex. [Link]

  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. ALWSCI. [Link]

  • Separation of Ethanone, 1-(3,4-dimethoxyphenyl)- on Newcrom R1 HPLC column. SIELC. [Link]

  • Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl). [Link]

  • VALIDATION AND UNCERTAINTY ESTIMATION OF HPLC METHOD COMBINED WITH ULTRASOUND-ASSISTED EXTRACTION PROCEDURE FOR QUANTITATIVE DET. Eurachem. [Link]

  • UHPLC/HPLC Method Development for Pharmaceutical-Related Substance. MAC-MOD Analytical. [Link]

  • CONSIDERATIONS FOR DEVELOPING A GREENER CHROMATOGRAPHIC METHOD. Waters. [Link]

  • Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. ResearchGate. [Link]

  • Validation Of Rp-Hplc Uv Method for Determination Ketoconazole in Rabbit Plasma: an Application to The Pharmacokinetic Study. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Validation of an HPLC-UV Method for the Determination of Amiodarone Impurities in Tablet Formulations. Walsh Medical Media. [Link]

  • Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. SciELO. [Link]

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Comparative

Comprehensive Spectral Comparison Guide: 1-(3-Isopropyl-4-methoxyphenyl)ethanone and its Structural Isomers

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Objective spectral differentiation, mechanistic causality, and self-validating experimental protocols. Executive Summar...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Objective spectral differentiation, mechanistic causality, and self-validating experimental protocols.

Executive Summary

The accurate structural elucidation of closely related positional isomers is a critical bottleneck in pharmaceutical quality control and synthetic organic chemistry. This guide provides an objective, data-driven framework for differentiating 1-(3-isopropyl-4-methoxyphenyl)ethanone (CAS: 1634-64-6)[1] from its primary structural isomers using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Gas Chromatography-Mass Spectrometry (GC-MS).

Rather than merely listing spectral outputs, this guide delves into the causality behind the data. By analyzing how the positional variation of the isopropyl and methoxy groups relative to the acetyl moiety induces predictable shifts in electronic shielding, steric coplanarity, and fragmentation pathways, researchers can build a robust, self-validating analytical pipeline.

Mechanistic Rationale & Isomer Overview

To establish a rigorous comparison, we will evaluate the target compound against two closely related positional isomers:

  • Isomer A (Target): 1-(3-Isopropyl-4-methoxyphenyl)ethanone (1,3,4-trisubstituted)

  • Isomer B: 1-(4-Isopropyl-3-methoxyphenyl)ethanone (1,4,3-trisubstituted)

  • Isomer C: 1-(2-Isopropyl-4-methoxyphenyl)ethanone (1,2,4-trisubstituted)

The Causality of Spectral Shifts

The spectral behavior of these molecules is governed by two competing forces:

  • Electronic Effects (Resonance & Induction): The methoxy group ( −OCH3​ ) is a strong electron-donating group (EDG) via resonance (+M effect), which heavily shields its ortho and para positions. Conversely, the acetyl group ( −COCH3​ ) is an electron-withdrawing group (EWG) (-M effect), which deshields its ortho and para positions. The relative placement of these groups dictates the exact chemical shifts of the remaining aromatic protons.

  • Steric Inhibition of Resonance: In Isomer C , the bulky isopropyl group is located ortho to the acetyl group. The resulting steric clash forces the carbonyl group out of the coplanar alignment with the aromatic ring. This disruption of π -conjugation drastically alters both the FT-IR carbonyl stretching frequency and the UV-Vis absorption profile.

Workflow cluster_0 Analytical Pipeline Sample Unknown Isomer Sample (MW: 192.26) NMR 1H & 13C NMR (Electronic Environment) Sample->NMR IR FT-IR Spectroscopy (Functional Group Coplanarity) Sample->IR MS GC-MS (Fragmentation Patterns) Sample->MS NMR_Result Aromatic Splitting & Chemical Shifts NMR->NMR_Result IR_Result Carbonyl Stretch (νC=O) Conjugation Check IR->IR_Result Decision Isomer Identification (1,3,4 vs 1,2,4 vs 1,4,3) MS->Decision NMR_Result->Decision IR_Result->Decision

Figure 1: Self-validating analytical workflow for the differentiation of acetophenone isomers.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols incorporate internal system suitability checks. A protocol is only as reliable as its internal validation.

Protocol 1: High-Resolution 1 H NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the highly purified analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ). Expert Insight: Pre-neutralize the CDCl3​ over basic alumina to prevent trace acid-catalyzed aldol condensation of the ketone.

  • Internal Control: Add 0.05% v/v Tetramethylsilane (TMS) as an internal zero-point reference.

  • Acquisition: Acquire data at 400 MHz (298 K) using a standard 1D sequence with 16 scans and a relaxation delay (D1) of 2 seconds.

  • Self-Validation Step: Verify that the residual CHCl3​ solvent peak is locked precisely at 7.26 ppm. If the peak drifts, the lock phase must be recalibrated before integration.

Protocol 2: FT-IR Spectroscopy (ATR Method)
  • Preparation: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is cleaned with isopropanol and completely dry.

  • Internal Control: Run a background air scan immediately prior to sample acquisition to mathematically subtract ambient H2​O and CO2​ vibrations.

  • Self-Validation Step: Prior to the daily run, analyze a standard polystyrene calibration film. The system is validated only if the reference aromatic C-C stretch is detected at exactly 1601.4 cm −1 .

Protocol 3: GC-MS Analysis
  • Preparation: Dilute the sample to 10 ppm in GC-grade hexane.

  • Chromatography: Inject 1 µL into a GC equipped with a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Temperature program: 80°C hold for 2 min, ramp 15°C/min to 280°C.

  • Self-Validation Step: Perform an autotune using Perfluorotributylamine (PFTBA). The run is validated only if the mass axis calibration yields m/z 69 (Base peak), 219 (>35% relative abundance), and 502 (>1% relative abundance).

Comparative Spectral Data & Analysis

1 H NMR Chemical Shifts (Aromatic Region)

The aromatic region (6.5 - 8.0 ppm) provides the most definitive diagnostic data for isomer differentiation.

IsomerH-2 Position (ppm)H-5 Position (ppm)H-6 Position (ppm)Splitting Pattern & Mechanistic Rationale
A (Target) ~7.8 (d, J=2.0 Hz)~6.9 (d, J=8.5 Hz)~7.9 (dd, J=8.5, 2.0 Hz)H-5 is highly shielded by the adjacent ortho-methoxy group. H-2 and H-6 are strongly deshielded by the ortho/para acetyl group.
B ~7.4 (d, J=1.5 Hz)~7.3 (d, J=8.0 Hz)~7.5 (dd, J=8.0, 1.5 Hz)The competing effects of the meta-methoxy and ortho-acetyl groups result in a compressed, less differentiated aromatic spectral window.
C ~6.8 (d, J=2.5 Hz)*~6.7 (dd, J=8.5, 2.5 Hz)~7.6 (d, J=8.5 Hz)H-6 deshielding is reduced because the acetyl group is twisted out of the aromatic plane by the ortho-isopropyl group. (Note: H-3 replaces H-2 here).
FT-IR Carbonyl Stretching Frequencies ( νC=O​ )

The carbonyl stretch is a direct indicator of molecular coplanarity and π -conjugation[2][3]. Standard conjugated acetophenones exhibit a νC=O​ around 1680 cm −1 .

Isomer νC=O​ FrequencyConjugation StatusCausality / Expert Insight
A (Target) ~1678 cm −1 Fully ConjugatedThe acetyl group lies flat in the aromatic plane, allowing maximal orbital overlap and lowering the vibrational frequency.
B ~1682 cm −1 Fully ConjugatedSimilar to Isomer A; no steric hindrance adjacent to the acetyl group.
C ~1705 cm −1 Sterically Inhibited The bulky ortho-isopropyl group forces the carbonyl out of plane. Loss of conjugation increases the double-bond character of the C=O bond, shifting the frequency higher (closer to an aliphatic ketone).
GC-MS Fragmentation Pathways

All three isomers share a molecular weight of 192.26 g/mol and exhibit a molecular ion peak [M]∙+ at m/z 192. However, their fragmentation intensities vary based on substituent proximity.

MS_Frag M_ion Molecular Ion [M]*+ m/z 192 Frag_177 [M - CH3]+ m/z 177 (Alpha Cleavage) M_ion->Frag_177 -*CH3 Frag_149 [M - COCH3]+ m/z 149 (Acyl Loss) M_ion->Frag_149 -*COCH3 Frag_134 [M - COCH3 - CH3]+ m/z 134 Frag_149->Frag_134 -*CH3 (from Methoxy)

Figure 2: Primary electron ionization (EI) mass spectrometry fragmentation pathway for the target compound.

Mass Spectrometry Data Summary:

  • m/z 177 (Base Peak): Driven by the highly favored α -cleavage of the methyl radical from the acetyl group, leaving a stable acylium ion.

  • m/z 149: Results from the complete loss of the acetyl radical ( COCH3∙​ ).

  • Isomer C Distinction: Isomer C may exhibit an elevated abundance of m/z 150 due to an ortho-effect rearrangement, where the proximity of the isopropyl group to the acetyl group facilitates the elimination of a neutral propene molecule (42 Da).

Conclusion

The definitive identification of 1-(3-isopropyl-4-methoxyphenyl)ethanone against its structural isomers cannot rely on a single analytical technique. A self-validating approach requires cross-referencing the highly shielded H-5 proton in 1 H NMR (confirming the para-relationship of the methoxy and acetyl groups) with a conjugated FT-IR carbonyl stretch (~1678 cm −1 ) that rules out ortho-steric hindrance (Isomer C). By understanding the underlying electronic and steric causality, researchers can confidently authenticate their synthetic or isolated products.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7410, Acetophenone. Retrieved March 18, 2026, from [Link]

  • National Institute of Standards and Technology (NIST). Acetophenone - NIST Chemistry WebBook, SRD 69. Retrieved March 18, 2026, from[Link]

  • Environmental Protection Agency (EPA). Acetophenone Hazard Summary. Retrieved March 18, 2026, from[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

Sources

Validation

Orthogonal Cross-Validation of NMR and LC-MS: A Comprehensive Guide to the Structural Elucidation of 1-(3-Isopropyl-4-methoxyphenyl)ethanone

In modern pharmaceutical development, relying on a single analytical modality for structural verification and purity assessment introduces critical blind spots. As analytical scientists, we must construct self-validating...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern pharmaceutical development, relying on a single analytical modality for structural verification and purity assessment introduces critical blind spots. As analytical scientists, we must construct self-validating systems where orthogonal techniques compensate for each other's limitations.

This guide provides an objective comparison and integration strategy for Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) in the analysis of 1-(3-Isopropyl-4-methoxyphenyl)ethanone (CAS: 1634-64-6). By cross-validating the atomic-level connectivity provided by NMR with the high-sensitivity exact mass data from LC-MS, we establish a robust framework compliant with [1].

The Analytical Dilemma: Comparing NMR and LC-MS

Evaluating 1-(3-Isopropyl-4-methoxyphenyl)ethanone requires confirming its exact 1,3,4-trisubstituted regiochemistry while simultaneously profiling trace impurities.

  • NMR Spectroscopy: NMR is intrinsically quantitative and is universally regarded as the [2]. It excels at differentiating structural isomers (e.g., distinguishing the 3-isopropyl from a 2-isopropyl isomer) by mapping through-bond magnetic coupling. However, its low sensitivity makes it poorly suited for detecting trace degradation products.

  • LC-MS/MS: High-resolution LC-MS offers unparalleled sensitivity, speed, and selectivity, making it the premier tool for[3]. Yet, MS alone cannot easily differentiate positional isomers, as they share identical exact masses and often yield similar fragmentation patterns.

  • The Synergistic Solution: [4] ensures that the proposed structure is both mathematically plausible and physically consistent, merging NMR's spatial resolution with MS's sensitivity.

Table 1: Performance Comparison for 1-(3-Isopropyl-4-methoxyphenyl)ethanone
Analytical Parameter1D/2D NMR SpectroscopyHigh-Resolution LC-MS/MSSynergistic Cross-Validation
Structural Resolution High (Maps exact regiochemistry)Moderate (Exact mass & fragments)Absolute (Unambiguous 3D structure)
Sensitivity Low (Requires mg quantities)High (pg to ng quantities)Comprehensive (Major & trace components)
Purity Assessment Quantitative (100% mass balance)Semi-quantitative (Response dependent)ICH Compliant (Holistic impurity profile)
Isomer Differentiation Excellent (Differentiates ortho/meta/para)Poor (Isomers share exact mass)Validated (Regiochemistry + Exact Mass)

Mechanistic Causality: Decoding the Analytical Data

To trust the data, we must understand the physical causality behind it. 1-(3-Isopropyl-4-methoxyphenyl)ethanone ( C12​H16​O2​ ) features an electron-donating methoxy group, a bulky isopropyl group, and an electron-withdrawing acetyl group.

The NMR Causality (The ABX Spin System)

The arrangement of substituents on the benzene ring dictates a classic 1,2,4-trisubstituted ABX spin system .

  • Shielding Effects: The methoxy group strongly donates electron density via resonance, shielding the adjacent ortho proton (H-5), pushing its signal upfield to ~6.85 ppm. Conversely, the acetyl group withdraws electron density, deshielding H-2 and H-6, pushing them downfield (~7.8 ppm).

  • Coupling Constants ( J ): The n+1 rule and spatial proximity govern the splitting. H-5 and H-6 exhibit a strong ortho coupling ( 3J=8.5 Hz), while H-6 and H-2 exhibit a weak meta coupling ( 4J=2.2 Hz). This specific coupling matrix mathematically proves the 1,3,4-substitution pattern.

The LC-MS Causality (Gas-Phase Ionization)

In ESI+ mode, the ketone oxygen acts as a strong proton acceptor, yielding a robust [M+H]+ precursor ion at m/z 193.1223. Upon Collision-Induced Dissociation (CID), the molecule fragments at its weakest bonds. The C−C bond alpha to the carbonyl is highly labile, leading to the neutral loss of an acetyl radical ( −43 Da) to form a stable substituted benzyl cation at m/z 150.1039.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems.

Protocol A: Quantitative 1D & 2D NMR Acquisition
  • Sample Preparation: Dissolve 5.0 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ).

    • Causality & Validation: CDCl3​ lacks proton signals that would obscure the analyte. The inclusion of 0.03% v/v Tetramethylsilane (TMS) serves as an internal chemical shift reference (0.00 ppm), creating a [5].

  • Tuning & Matching: Automatically tune the probe to the specific impedance of the sample to maximize the signal-to-noise ratio.

  • Acquisition Parameters: Acquire the 1H spectrum at 400 MHz using a 90° pulse sequence.

    • Causality: A relaxation delay ( D1​ ) of 5 seconds is enforced to ensure complete longitudinal relaxation ( T1​ ) between scans. This guarantees that peak integrations are strictly proportional to the number of protons.

  • Processing: Apply automated phase and baseline correction to ensure accurate integration.

Protocol B: High-Resolution LC-MS/MS Impurity Profiling
  • Sample Preparation: Prepare a 10 µg/mL solution in the initial mobile phase (95% H2​O / 5% MeCN with 0.1% Formic Acid).

  • System Suitability Test (SST): Inject a blank (mobile phase only) to establish a baseline and rule out column carryover. Inject a known reference standard to confirm mass accuracy (< 5 ppm error) prior to sample analysis.

  • Chromatography: Utilize a C18 reversed-phase column with a gradient elution.

    • Causality: Starting with high aqueous content retains polar impurities, while the gradual increase of the organic modifier (MeCN) elutes the highly lipophilic target compound. The 0.1% formic acid provides an abundant source of protons, driving the equilibrium toward the [M+H]+ state for optimal ESI+ ionization.

  • Mass Spectrometry: Operate in ESI+ mode with a capillary voltage of 3.5 kV. Acquire MS1 (full scan for exact mass) and MS2 (Data-Dependent Acquisition for fragmentation)[6].

Quantitative Data Summaries

Table 2: 1H NMR Spectral Assignments (400 MHz, CDCl3​ )
PositionChemical Shift (ppm)MultiplicityIntegrationCoupling ( J , Hz)Structural Assignment
Isopropyl −CH3​ 1.20Doublet (d)6H6.9 −CH(CH3​)2​
Acetyl −CH3​ 2.55Singlet (s)3H- −C(=O)CH3​
Isopropyl −CH 3.30Septet (sept)1H6.9 −CH(CH3​)2​
Methoxy −OCH3​ 3.88Singlet (s)3H- −OCH3​
Aromatic H-5 6.85Doublet (d)1H8.5Ar-H (ortho to OMe)
Aromatic H-6 7.82Dbl of Dbl (dd)1H8.5, 2.2Ar-H (para to iPr)
Aromatic H-2 7.85Doublet (d)1H2.2Ar-H (ortho to iPr)
Table 3: LC-MS/MS Fragmentation Data (ESI+)
Precursor Ion ( m/z )Fragment Ion ( m/z )Neutral Loss (Da)Proposed Mechanistic Cleavage
193.1223 ( [M+H]+ )178.098815.0235Loss of methyl radical ( ∙CH3​ )
193.1223 ( [M+H]+ )150.103943.0184Alpha-cleavage loss of acetyl radical ( ∙COCH3​ )
193.1223 ( [M+H]+ )135.080458.0419Consecutive loss of acetyl and methyl radicals

Synergistic Workflow Visualization

The following diagram illustrates the parallel execution and subsequent synthesis of NMR and LC-MS data, ensuring no single point of failure in the structural elucidation process.

G cluster_NMR NMR Spectroscopy cluster_MS LC-MS Analysis Start 1-(3-Isopropyl-4-methoxyphenyl)ethanone Sample NMR_Prep Sample Prep (CDCl3 + TMS) Start->NMR_Prep MS_Prep Sample Prep (MeOH/H2O) Start->MS_Prep NMR_Acq 1H, 13C & 2D NMR Acquisition NMR_Prep->NMR_Acq NMR_Data Regiochemistry & Connectivity (ABX Spin System) NMR_Acq->NMR_Data CrossVal Orthogonal Cross-Validation (Data Synthesis) NMR_Data->CrossVal MS_Acq ESI+ LC-HRMS/MS MS_Prep->MS_Acq MS_Data Exact Mass & Impurity Profile ([M+H]+ 193.1223) MS_Acq->MS_Data MS_Data->CrossVal Result Validated Structure & Comprehensive Purity Profile CrossVal->Result

Caption: Workflow for orthogonal cross-validation of NMR and LC-MS data for structural elucidation.

Conclusion

The structural verification of 1-(3-Isopropyl-4-methoxyphenyl)ethanone cannot be confidently achieved through a single analytical lens. While LC-MS provides the exact mass and confirms the absence of trace-level impurities, it requires the spatial and regiochemical mapping of NMR to differentiate the molecule from its positional isomers. By employing this cross-validated, self-calibrating workflow, analytical scientists can ensure absolute structural integrity and regulatory compliance in their drug development pipelines.

References

  • Advances and perspectives in computer-assisted structure elucidation: a review. Royal Society of Chemistry (RSC).[Link][4]

  • NMR as a “Gold Standard” Method in Drug Design and Discovery. National Institutes of Health (NIH/PMC).[Link][2]

  • Q2(R2) Validation of Analytical Procedures. Food and Drug Administration (FDA).[Link][1]

  • Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. LCGC International.[Link][3]

  • NDSRI Impurity Analysis for Pharmaceuticals. ResolveMass Laboratories Inc.[Link][6]

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Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Operational Guide: Handling 1-(3-Isopropyl-4-methoxyphenyl)ethanone

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety gear, but as a comprehensive system of risk mitigation based on molecular causality. 1-(3-Isopropyl-4-methoxyphenyl)etha...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety gear, but as a comprehensive system of risk mitigation based on molecular causality. 1-(3-Isopropyl-4-methoxyphenyl)ethanone (CAS: 1634-64-6) is a versatile aromatic ketone utilized extensively in organic synthesis, fragrance formulation, and drug development (1)[1]. While it presents a pleasant odor, its underlying chemical structure demands rigorous operational protocols to prevent dermal absorption, ocular damage, and respiratory irritation (2)[2].

This guide provides a self-validating framework for the safe handling, dispensing, and disposal of this compound.

Chemical Profile & Mechanistic Hazard Assessment

Understanding the molecular behavior of 1-(3-Isopropyl-4-methoxyphenyl)ethanone is critical for selecting the correct Personal Protective Equipment (PPE).

  • Chemical Nature : It is an organic compound featuring a ketone functional group attached to an aromatic phenyl ring, substituted with methoxy and isopropyl groups[1].

  • Hazard Causality :

    • Dermal/Ocular: The lipophilic nature of the isopropyl and methoxy groups allows the molecule to readily interact with lipid bilayers in human skin and eyes, leading to irritation (H315, H319)[2].

    • Respiratory: As a volatile organic liquid, aerosolization or vapor accumulation in poorly ventilated spaces can cause respiratory tract irritation (H335)[2].

    • Material Incompatibility: Ketones are aggressive solvents. They can permeate and degrade standard latex and thin nitrile polymers by solvating the polymer chains, necessitating specific glove materials for prolonged exposure (3)[3].

Table 1: Quantitative & Hazard Data Summary

Property / MetricValue / Description
CAS Number 1634-64-6[1]
Molecular Formula C12H16O2[1]
Molecular Weight 192.26 g/mol [4]
Physical State Liquid (Colorless to pale yellow)[1]
Primary Hazards (GHS) Skin Irritation (H315), Eye Irritation (H319), Respiratory Irritation (H335)[2]
Solubility Soluble in organic solvents; slightly soluble in water[1]
Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab apparel. The PPE selected below is specifically engineered to counteract the solvent properties of aromatic ketones.

Table 2: Required PPE and Selection Causality

PPE CategoryRequired SpecificationMechanistic Causality & Validation
Hand Protection Primary: Butyl rubber gloves.Transient/Splash: Heavy-duty Nitrile (≥8 mil).Causality: Ketones rapidly swell and permeate latex and thin nitrile. Butyl rubber provides superior chemical resistance against ketones.Validation: Perform a visual and inflation check for micro-tears before donning.
Eye Protection Chemical splash goggles (ANSI Z87.1 or EN 166 compliant).Causality: Liquid splashes of lipophilic compounds cause severe ocular irritation[3]. Safety glasses with side shields are insufficient for liquid handling.Validation: Ensure a tight seal against the face with no gaps.
Body Protection Flame-resistant (FR) lab coat with knit cuffs; closed-toe non-porous shoes.Causality: Prevents dermal exposure to spills. Knit cuffs prevent the sleeves from knocking over glassware.Validation: Coat must be fully buttoned to the neck.
Respiratory Chemical Fume Hood (Face velocity: 80-120 fpm).Causality: Mitigates inhalation of vapors (H335)[2].Validation: Verify the digital airflow monitor reads >80 fpm before uncapping the reagent.
Step-by-Step Operational Workflow

Every protocol must be a self-validating system. Follow this step-by-step methodology for dispensing and reacting 1-(3-Isopropyl-4-methoxyphenyl)ethanone.

Phase 1: Pre-Operational Setup & Validation

  • Verify Containment: Turn on the fume hood. Validate the flow rate via the digital monitor (must be 80-120 fpm). Self-Validation: Tape a small Kimwipe to the bottom of the sash; it should pull gently inward toward the baffle.

  • Clear the Workspace: Remove incompatible materials, specifically strong oxidizing agents and strong bases, which can cause exothermic reactions with ketones[3].

  • Don PPE: Equip butyl rubber gloves, splash goggles, and a fully buttoned lab coat.

Phase 2: Dispensing Protocol

  • Tool Selection: Use glass syringes with stainless steel needles or glass volumetric pipettes. Causality: Aromatic ketones can dissolve or leach plasticizers from polystyrene or standard plastic pipettes, contaminating your assay.

  • Equilibration: Bring the chemical to room temperature before opening to prevent condensation of ambient moisture inside the bottle, which can degrade the reagent over time.

  • Transfer: Keep the reagent bottle and the receiving flask at least 6 inches inside the fume hood sash. Dispense the required volume slowly to prevent aerosolization.

  • Inerting (Optional but Recommended): Before sealing the stock bottle, purge the headspace with a gentle stream of Argon or Nitrogen. Causality: Displaces oxygen and moisture, preventing long-term auto-oxidation of the compound.

Phase 3: Post-Operational Segregation

  • Decontamination: Rinse all glass transfer tools with a compatible solvent (e.g., acetone or ethanol) directly into the appropriate waste container before removing them from the hood.

  • Waste Segregation: Dispose of the liquid waste in a container strictly labeled for "Halogen-Free Organic Liquid Waste."

Spill Response & Disposal Plan

In the event of a breach in containment, immediate and structured action is required.

Immediate Spill Protocol (Inside Fume Hood):

  • Alert & Secure: Notify nearby personnel. Keep the fume hood sash lowered to maximize exhaust velocity over the spill.

  • Neutralize/Absorb: Do NOT use paper towels, as they increase the surface area for vaporization. Pour an inert absorbent—such as vermiculite, sand, or a commercial spill kit powder—around the perimeter of the spill first to prevent spreading, then cover the center[3].

  • Collect: Use a non-sparking polypropylene or Teflon scoop to collect the saturated absorbent.

  • Dispose: Place the material into a heavy-duty, sealable hazardous waste bag. Label it explicitly as "Solid Waste Contaminated with 1-(3-Isopropyl-4-methoxyphenyl)ethanone."

Waste Disposal Logistics:

  • Liquid Waste: Must not enter the municipal drain system due to its organic nature and potential aquatic toxicity[3]. Collect in high-density polyethylene (HDPE) or glass carboys.

  • Solid Waste: Contaminated gloves, Kimwipes, and spill absorbents must be treated as hazardous solid waste and incinerated by a certified environmental disposal facility.

Process Visualization

The following diagram maps the logical flow of the handling and spill response protocol, ensuring all decision points are clearly defined.

G Start Initiate Handling Protocol Hood Verify Fume Hood Flow (>80 fpm) Start->Hood PPE Don PPE (Butyl Gloves, Goggles, Coat) Hood->PPE Dispense Dispense 1-(3-Isopropyl-4- methoxyphenyl)ethanone PPE->Dispense SpillCheck Spill Occurred? Dispense->SpillCheck SpillProtocol Spill Response: Vermiculite Absorption SpillCheck->SpillProtocol Yes Proceed Execute Experiment SpillCheck->Proceed No DisposeSpill Dispose as Hazardous Solid Waste SpillProtocol->DisposeSpill Doff Doff PPE & Wash Hands DisposeSpill->Doff DisposeLiquid Dispose as Halogen-Free Organic Waste Proceed->DisposeLiquid DisposeLiquid->Doff

Workflow for 1-(3-Isopropyl-4-methoxyphenyl)ethanone handling, spill response, and disposal.

References
  • Title : CAS 1634-64-6: 1-[4-methoxy-3-(propan-2-yl)phenyl]ethanone - CymitQuimica Source : cymitquimica.com URL : 1

  • Title : 1-(3-methoxyphenyl)ethanone | Sigma-Aldrich Source : sigmaaldrich.com URL : 4

  • Title : 1634-64-6|1-(3-Isopropyl-4-methoxyphenyl)ethanone - BLDpharm Source : bldpharm.com URL : 2

  • Title : SAFETY DATA SHEET - Fisher Scientific Source : fishersci.com URL :3

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